PF-562271 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEBZJWSAAWCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PF-562271
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PF-562271 is a potent, orally bioavailable, ATP-competitive, and reversible small molecule inhibitor primarily targeting Focal Adhesion Kinase (FAK).[1][2] It also demonstrates significant activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[4][5] Elevated FAK expression and activity are strongly correlated with the invasive and metastatic phenotype of various human cancers, making it a compelling target for anticancer therapy.[5] PF-562271 acts by binding to the ATP-binding pocket of FAK, preventing its catalytic activity and disrupting downstream signaling pathways.[6] This guide provides an in-depth overview of the mechanism of action of PF-562271, summarizing its biochemical potency, cellular effects, and the key experimental methodologies used for its characterization.
Core Mechanism of Action: FAK/Pyk2 Inhibition
The primary mechanism of action of PF-562271 is the direct inhibition of the catalytic activity of FAK and, to a lesser extent, Pyk2.[5] As an ATP-competitive inhibitor, PF-562271 binds to the kinase domain in the ATP-binding cleft, preventing the phosphorylation of FAK and its substrates.[7] This action blocks the crucial autophosphorylation of FAK at tyrosine residue 397 (Y397), which is the initial and rate-limiting step in FAK signaling activation.[8][9] The inhibition of Y397 phosphorylation prevents the recruitment of other signaling proteins, such as Src family kinases, and subsequently blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[4][8] By stabilizing the inactive conformation of FAK, PF-562271 effectively disrupts the scaffolding and enzymatic functions of the kinase.
Biochemical Profile and Selectivity
PF-562271 is a highly potent inhibitor of FAK, demonstrating nanomolar efficacy in both enzymatic and cell-based assays. Its selectivity for FAK over Pyk2 is approximately 10-fold.[1] While it shows some activity against certain cyclin-dependent kinases (CDKs) in recombinant enzyme assays, much higher concentrations are required to elicit effects on cell cycle progression in cellular contexts.[2][10] The compound exhibits over 100-fold selectivity against a broad panel of other protein kinases.[1][5]
Table 1: In Vitro Potency of PF-562271
| Target | Assay Type | IC50 Value | Reference |
| FAK | Cell-Free Kinase Assay | 1.5 nM | [1][6][2] |
| Pyk2 | Cell-Free Kinase Assay | 13-14 nM | [1][2][3] |
| FAK (pY397) | Cell-Based Assay | 5 nM | [6][2][5] |
| FAK (pY397) | Cell-Based Assay | 10-30 nM | [11] |
| CDK2/CyclinE | Cell-Free Kinase Assay | 30-120 nM | [2] |
| CDK1/CyclinB | Cell-Free Kinase Assay | 30-120 nM | [2] |
Table 2: In Vivo Efficacy of PF-562271
| Parameter | Model | Value/Effect | Reference |
| FAK Phosphorylation | Tumor-bearing mice | EC50 of 93 ng/mL | [2][3][5] |
| Tumor Growth Inhibition | PC-3M, BT474, BxPc3, LoVo xenografts | 78% to 94% inhibition at 25-50 mg/kg | [1] |
| Tumor Growth Inhibition | BxPc3 xenografts | 86% inhibition at 50 mg/kg | [6] |
FAK Signaling Pathway and Point of Inhibition
FAK signaling is initiated by the clustering of integrins upon binding to the extracellular matrix (ECM) or by stimulation of growth factor receptors. This leads to the autophosphorylation of FAK at Y397, creating a high-affinity binding site for Src family kinases. Src then phosphorylates other tyrosine residues on FAK, such as Y576/577 and Y925, leading to full kinase activation. This complex then activates multiple downstream pathways critical for cell function. PF-562271 directly inhibits the initial ATP-dependent autophosphorylation step, effectively shutting down the entire cascade.
Cellular Effects
Inhibition of FAK by PF-562271 translates into significant anti-tumor effects at the cellular level.
-
Inhibition of Migration and Invasion: PF-562271 potently inhibits the migration and invasion of tumor cells, cancer-associated fibroblasts, and macrophages.[9][12] For example, a concentration of 250 nM resulted in the complete inhibition of collective A431 cell invasion into collagen gels.[6]
-
Inhibition of Proliferation: The compound causes a dose-dependent inhibition of cell proliferation in various cancer cell lines.[1] In some cell lines, such as PC3-M, treatment with 3.3 µM PF-562271 results in a G1 cell cycle arrest.[6]
-
Induction of Apoptosis: In certain contexts, PF-562271 treatment can lead to increased apoptosis.[6]
-
Anti-Angiogenic Effects: At a concentration as low as 1 nM, PF-562271 blocks bFGF-stimulated blood vessel angiogenesis in chicken chorioallantoic membrane assays.[6]
Key Experimental Protocols
Recombinant Kinase Assay (for IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reaction Setup: Purified, activated FAK kinase domain is added to a reaction buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[1]
-
Substrate Addition: A peptide polymer substrate (e.g., poly(Glu/Tyr)) and ATP are added to the reaction wells.[1]
-
Inhibitor Challenge: The reaction is challenged with serially diluted PF-562271, typically in triplicate.[1]
-
Incubation: The reaction is allowed to proceed for a set time, such as 15 minutes at room temperature.[1]
-
Detection: The level of substrate phosphorylation is detected using a specific antibody. A common method involves a primary anti-phospho-tyrosine antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Quantification: An HRP substrate is added, and the resulting signal (e.g., absorbance at 450 nm) is measured after adding a stop solution.[1]
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a suitable model, such as the Hill-Slope equation.[1]
Cell-Based FAK Autophosphorylation Assay
This assay measures the inhibition of FAK autophosphorylation (pY397) in a cellular context.
-
Cell Culture: Cells (e.g., human tumor cell lines) are cultured under standard conditions.[1]
-
Induction (if applicable): In some systems, FAK expression and phosphorylation are induced to achieve a robust signal.[10]
-
Compound Treatment: Cells are treated with various concentrations of PF-562271 for a specified duration.
-
Cell Lysis: Cells are lysed to extract proteins.
-
Detection Method: The level of phosphorylated FAK (Y397) relative to total FAK is quantified using methods such as ELISA, Western Blot, or other immunoassays.
-
Data Analysis: The concentration of PF-562271 that inhibits FAK phosphorylation by 50% (IC50) is determined from the dose-response curve.
Conclusion
PF-562271 is a selective and potent inhibitor of Focal Adhesion Kinase and Pyk2. Its mechanism of action is centered on the ATP-competitive inhibition of the kinase's catalytic activity, which prevents the critical Y397 autophosphorylation event and abrogates downstream signaling. This targeted inhibition disrupts multiple oncogenic processes, including cell migration, invasion, proliferation, and angiogenesis, underpinning its observed anti-tumor efficacy in preclinical models. The well-defined mechanism and favorable selectivity profile of PF-562271 have established it as a valuable tool for cancer research and a candidate for clinical development.[8][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellagentech.com [cellagentech.com]
- 4. Facebook [cancer.gov]
- 5. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. PF-562271 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
An In-Depth Technical Guide to the Biological Activity of PF-562271 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] By targeting these non-receptor tyrosine kinases, PF-562271 disrupts key cellular processes implicated in cancer progression, including cell survival, proliferation, migration, and invasion. This technical guide provides a comprehensive overview of the biological activity of PF-562271, detailing its mechanism of action, summarizing quantitative data from preclinical studies, outlining relevant experimental protocols, and visualizing the core signaling pathways affected.
Mechanism of Action
PF-562271 exerts its biological effects by binding to the ATP-binding pocket of FAK and Pyk2, thereby preventing their catalytic activity.[4][5] This inhibition blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of downstream signaling molecules, such as Src family kinases.[6][7] The subsequent signaling cascade, which plays a pivotal role in cell adhesion, motility, and survival, is consequently abrogated.[4][5] PF-562271 demonstrates high selectivity for FAK and Pyk2 over a wide range of other kinases, making it a valuable tool for specifically interrogating the FAK/Pyk2 signaling axis.[2][8]
Quantitative Data Summary
The biological activity of PF-562271 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC₅₀ | Reference(s) |
| FAK | Cell-free kinase assay | 1.5 nM | [2][3][8][9][10] |
| Pyk2 | Cell-free kinase assay | 13-14 nM | [4][8][10] |
| Phospho-FAK (Y397) | Cell-based assay | 5 nM | [3][8][10][11] |
| CDK2/CyclinE | Cell-free kinase assay | 30 nM | [11] |
| CDK1/CyclinB | Cell-free kinase assay | 58 nM | [11] |
Table 2: In Vitro Cellular Effects
| Cell Line | Assay Type | Concentration | Effect | Reference(s) |
| PC3-M | Cell Cycle | 3.3 µM | G1 arrest | [3][11] |
| A431 | 3D Collagen Invasion | 250 nM | Complete inhibition of collective cell invasion | [3][11] |
| Ewing Sarcoma Cell Lines | Cell Viability | ~2.4 µM (average) | IC₅₀ after 3 days of treatment | [10] |
| Primary Human and Mouse T cells | Proliferation | Not specified | Impaired T cell proliferation | [12] |
| Pancreatic Ductal Adenocarcinoma (PDA) cells | Migration | 0.1 µmol/L | Inhibition of tumor cell migration | [13][14] |
| Cancer-associated fibroblasts | Migration | 0.1 µmol/L | Inhibition of migration | [13] |
| Macrophages | Migration | 0.1 µmol/L | Inhibition of migration | [13] |
Table 3: In Vivo Antitumor Activity
| Xenograft Model | Dosing Regimen | Effect | Reference(s) |
| BxPc3 (pancreatic) | 50 mg/kg p.o. bid | 86% tumor growth inhibition | [3][11] |
| PC3-M (prostate) | 50 mg/kg p.o. bid | 45% tumor growth inhibition | [3][11] |
| PC3M-luc-C6 (prostate, subcutaneous) | 25 mg/kg p.o. bid | 62% tumor growth inhibition | [1][15] |
| H125 (lung) | 25 mg/kg bid | 2-fold greater apoptosis in treated tumors | [3][11] |
| U87MG (glioblastoma) | < 33 mg/kg p.o. | Dose- and time-dependent inhibition of FAK phosphorylation | [3][11] |
| MDA-MB-231 (breast, intratibial) | 5 mg/kg oral | Decreased tumor growth and signs of bone healing | [1] |
| PC3M-luc-C6 (prostate, metastasis model) | 25 mg/kg p.o. bid | Significant reduction in metastatic growth | [15][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
FAK Kinase Assay (In Vitro)
This assay quantifies the ability of PF-562271 to inhibit the enzymatic activity of FAK.
Materials:
-
Recombinant FAK enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)[17]
-
ATP
-
Substrate (e.g., Poly (Glu:Tyr 4:1))[18]
-
This compound
-
384-well plates
Procedure:
-
Prepare serial dilutions of PF-562271 in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the PF-562271 solution or vehicle control.
-
Add the FAK enzyme solution.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[19]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[17][19]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17][19]
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Migration Assay (Transwell)
This assay assesses the effect of PF-562271 on the migratory capacity of cells.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size)[9]
-
24-well plates
-
Cell culture medium (serum-free and with chemoattractant)
-
This compound
-
Cells of interest
-
Cotton swabs
-
Fixing solution (e.g., 70% ethanol)[4]
Procedure:
-
Culture cells to 80-90% confluence.
-
Harvest and resuspend the cells in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the cell suspension into the upper chamber of the inserts, with or without PF-562271.
-
Incubate the plate at 37°C in a CO₂ incubator for a suitable duration (e.g., 2.5 to 24 hours).[9][10]
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.[4]
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution.[4]
-
Stain the migrated cells with a suitable staining solution.
-
Count the number of migrated cells in several random fields under a microscope.
3D Collagen Invasion Assay
This assay evaluates the ability of PF-562271 to inhibit cell invasion through an extracellular matrix.
Materials:
-
Rat tail collagen, type I[1]
-
10x DMEM
-
Sodium bicarbonate solution
-
Cell culture medium
-
This compound
-
Cells of interest
-
Culture dishes with glass-bottom wells
Procedure:
-
Culture cells to confluence in the glass-bottom well of a culture dish.
-
On ice, prepare the collagen gel mixture by combining rat tail collagen, 10x DMEM, and sodium bicarbonate to neutralize the pH.[1]
-
Add cell culture medium containing a chemoattractant and with or without PF-562271 to the collagen mixture.
-
Overlay the cell monolayer with the collagen gel mixture.
-
Allow the gel to polymerize in a CO₂ incubator at 37°C for 30 minutes.[1]
-
Add cell culture medium (with or without PF-562271) on top of the gel.
-
Incubate for 24, 48, or 72 hours.[1]
-
Assess cell invasion into the collagen matrix using microscopy.
Western Blot for Phosphorylated FAK (p-FAK)
This method is used to detect the levels of phosphorylated FAK in cells treated with PF-562271.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer containing phosphatase inhibitors
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[20]
-
Primary antibody against p-FAK (Y397)
-
Primary antibody against total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of PF-562271 for a specified time.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[20]
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total FAK to serve as a loading control.
-
Quantify the band intensities to determine the level of FAK phosphorylation.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor efficacy of PF-562271 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., PC3M-luc-C6)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PF-562271 (e.g., 25 mg/kg, orally, twice daily) or vehicle control to the respective groups.[15][16]
-
Measure tumor volume with calipers at regular intervals.
-
For luciferase-expressing cell lines, perform bioluminescence imaging to monitor tumor burden.[16]
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
Signaling Pathways and Visualizations
PF-562271 primarily impacts the FAK and Pyk2 signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition by PF-562271.
Caption: FAK signaling pathway and inhibition by PF-562271.
Caption: General experimental workflow for evaluating PF-562271.
Conclusion
This compound is a well-characterized and selective inhibitor of FAK and Pyk2 with potent anti-tumor and anti-metastatic activity demonstrated in a variety of preclinical models. Its ability to modulate key signaling pathways involved in cancer progression makes it an important pharmacological tool for research and a candidate for further clinical development. This guide provides a foundational understanding of its biological activity, offering researchers the necessary information to design and interpret experiments aimed at further elucidating the therapeutic potential of FAK/Pyk2 inhibition.
References
- 1. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malotilate.com [malotilate.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell migration assay or Transwell assay [protocols.io]
- 10. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 11. Activation of Pyk2 by stress signals and coupling with JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 14. Frontiers | The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases [frontiersin.org]
- 15. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
PF-562271 Hydrochloride: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Dual FAK/Pyk2 Inhibitor for Cancer Research and Drug Development
Abstract
PF-562271 hydrochloride is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] With high selectivity and reversible binding, PF-562271 serves as a critical tool in oncological research, demonstrating significant anti-tumor and anti-angiogenic activities.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways downstream of integrins and growth factor receptors.[3] Its activation is crucial for cell adhesion, migration, proliferation, and survival.[2] Overexpression and constitutive activation of FAK are frequently observed in various human cancers and are associated with increased tumor aggressiveness and metastasis.[1] Pyk2, a homolog of FAK, shares overlapping functions and also contributes to cancer progression.[1] The strategic inhibition of FAK and Pyk2 presents a promising therapeutic approach for cancer treatment. This compound has emerged as a selective inhibitor, enabling the precise investigation of FAK/Pyk2 signaling in cancer biology and the development of novel anti-cancer therapies. The compound has undergone Phase I clinical trials in patients with advanced solid tumors.[1]
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of FAK and Pyk2, thereby preventing their catalytic activity.[4] This inhibition blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of Src family kinases and the subsequent downstream signaling cascades.[2][5] The disruption of the FAK signaling pathway by PF-562271 leads to the inhibition of several key cellular processes implicated in cancer progression:
-
Cell Migration and Invasion: By inhibiting FAK, PF-562271 disrupts the turnover of focal adhesions, which is essential for cell motility. This leads to a reduction in cancer cell migration and invasion.
-
Cell Proliferation and Survival: FAK signaling promotes cell cycle progression and survival through pathways such as PI3K/Akt and MAPK/ERK. Inhibition of FAK by PF-562271 can induce G1 cell cycle arrest and apoptosis in tumor cells.[4]
-
Angiogenesis: FAK is involved in endothelial cell migration and proliferation, which are critical for the formation of new blood vessels that supply tumors. PF-562271 has been shown to inhibit angiogenesis.
-
Tumor Microenvironment Modulation: PF-562271 can alter the tumor microenvironment by reducing the recruitment of tumor-associated macrophages and cancer-associated fibroblasts, both of which contribute to tumor growth and metastasis.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative data for PF-562271 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target | Assay Type | IC50 | Reference |
| FAK | Recombinant Kinase Assay | 1.5 nM | [1] |
| Pyk2 | Recombinant Kinase Assay | 14 nM | [1] |
| Phospho-FAK (Y397) | Cell-based Assay | 5 nM | [1] |
| Ewing Sarcoma Cell Lines | Cell Viability Assay | Average of 2.4 µM | |
| TC32 (Ewing Sarcoma) | Cell Viability Assay | 2.1 µM | |
| A673 (Ewing Sarcoma) | Cell Viability Assay | 1.7 µM |
Table 2: In Vivo Efficacy of PF-562271 in Xenograft Models
| Cancer Type | Xenograft Model | Dosage | Tumor Growth Inhibition | Reference |
| Prostate Cancer | PC3M-luc-C6 (subcutaneous) | 25 mg/kg, p.o., BID, 5x/wk for 2 weeks | 62% | [6] |
| Prostate Cancer | PC3M-luc-C6 (metastasis) | 25 mg/kg, p.o., BID, 5x/wk for 18 days | Significant reduction in metastatic growth | [6] |
| Pancreatic Cancer | BxPc3 | 50 mg/kg, p.o., BID | 86% | [4] |
| Prostate Cancer | PC3-M | 50 mg/kg, p.o., BID | 45% | [4] |
| Lung Cancer | H125 | 25 mg/kg, BID | 2-fold greater apoptosis | [4] |
| Hepatocellular Carcinoma | Huh7.5 (in combination with sunitinib) | 15 mg/kg/day | Significant anti-tumor effect | [7] |
Table 3: Clinical Pharmacokinetic and Safety Data (Phase I)
| Parameter | Value | Condition | Reference |
| Maximum Tolerated Dose (MTD) | 125 mg twice daily | With food | |
| Recommended Phase II Dose (RP2D) | 125 mg twice daily | With food | |
| Most Frequent Toxicity | Nausea (Grade 1 or 2) | ||
| Dose-Limiting Toxicities (Grade 3) | Headache, nausea/vomiting, dehydration, edema |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway Inhibition by PF-562271
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) and growth factors, and how PF-562271 disrupts these pathways.
References
- 1. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
The Discovery and Development of PF-562271 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5] FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[6][7][8][9] The overexpression and hyperactivity of FAK are frequently observed in a multitude of human cancers, correlating with advanced tumor stage, metastatic potential, and poor prognosis.[6][7][8] This has positioned FAK as a compelling therapeutic target for anticancer drug development.[10] This technical guide provides an in-depth overview of the discovery, preclinical development, and early clinical evaluation of PF-562271, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development workflow.
Mechanism of Action
PF-562271 exerts its therapeutic effect by binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing the autophosphorylation of FAK at tyrosine residue 397 (Y397).[6][11] This autophosphorylation event is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[6] The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK and downstream substrates, initiating a cascade of signaling events that promote cell proliferation, survival, migration, and invasion.[6][7] By inhibiting FAK autophosphorylation, PF-562271 effectively disrupts these oncogenic signaling pathways.[11][12]
Below is a diagram illustrating the FAK signaling pathway and the point of intervention by PF-562271.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Kinase and Cell-Based Assay Data
| Target | Assay Type | IC50 (nM) | Reference(s) |
| FAK | Cell-free kinase assay | 1.5 | [1][2][3][4][5] |
| Pyk2 | Cell-free kinase assay | 13-14 | [2][3][5] |
| p-FAK (Y397) | Cell-based assay | 5 | [1][5] |
| CDK1/CyclinB | Cell-free kinase assay | 58 | [1] |
| CDK2/CyclinE | Cell-free kinase assay | 30 | [1] |
Table 2: Preclinical Antitumor Efficacy in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Dose & Schedule | Tumor Growth Inhibition | Reference(s) |
| Prostate | PC3M-luc-C6 (subcutaneous) | 25 mg/kg, p.o., BID | 62% | [10][13] |
| Prostate | PC3M-luc-C6 (metastatic) | 25 mg/kg, p.o., BID | Significant reduction in metastatic signal | [13] |
| Pancreatic | BxPc3 | 50 mg/kg, p.o., BID | 86% | [1] |
| Prostate | PC3-M | 50 mg/kg, p.o., BID | 45% | [1] |
| Lung | H125 | 25 mg/kg, BID | 2-fold greater apoptosis | [1] |
| Pancreatic | MPanc-96 (orthotopic) | 33 mg/kg, p.o., BID | 46% reduction in tumor volume | [14] |
Table 3: Pharmacokinetic Parameters from Phase I Clinical Trial
| Parameter | Value | Conditions | Reference(s) |
| Tmax (Time to maximum concentration) | 0.5 - 6 hours | Single oral dose | [15] |
| Pharmacokinetics | Dose- and time-dependent nonlinear | Multiple oral doses | [15][16][17][18] |
| CYP3A Inhibition | Potent inhibitor | Co-administration with midazolam | [15][17][18] |
| Maximum Tolerated Dose (MTD) | 125 mg | Twice per day with food | [17][18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro FAK Kinase Inhibition Assay
Objective: To determine the in vitro potency of PF-562271 in inhibiting FAK kinase activity.
Materials:
-
Recombinant FAK kinase domain
-
ATP
-
Poly (Glu, Tyr) substrate
-
PF-562271
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCl2)
-
Anti-phosphotyrosine antibody (e.g., PY20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of PF-562271 in DMSO.
-
In a 96-well plate, add the FAK enzyme, poly (Glu, Tyr) substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Detect the level of substrate phosphorylation using an ELISA-based method with an anti-phosphotyrosine antibody, followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Measure the signal using a plate reader.
-
Calculate the percentage of FAK inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of FAK Phosphorylation
Objective: To assess the effect of PF-562271 on FAK autophosphorylation in a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PF-562271
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PF-562271 for a specified duration (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Quantify the band intensities and normalize the p-FAK signal to the total FAK signal to determine the dose-dependent inhibition.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of PF-562271.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., PC3M-luc-C6)
-
PF-562271 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PF-562271 or vehicle control to the mice according to the specified dose and schedule (e.g., 25 mg/kg, p.o., BID).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
For luciferase-expressing tumors, perform bioluminescence imaging to monitor tumor burden.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Logical Relationship in PF-562271 Development
Conclusion
This compound has demonstrated a promising preclinical profile as a potent and selective inhibitor of FAK. Its ability to inhibit FAK phosphorylation translates to significant antitumor activity in a variety of cancer models. Early clinical data have established its safety profile and recommended phase II dose. The comprehensive data and methodologies presented in this guide underscore the potential of PF-562271 as a therapeutic agent and provide a valuable resource for researchers in the field of oncology and drug development. Further investigation into its clinical efficacy, both as a monotherapy and in combination with other agents, is warranted.
References
- 1. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model. | FUJIFILM VisualSonics [visualsonics.com]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to PF-562271 Hydrochloride: A Dual FAK/Pyk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] As a critical mediator of signal transduction downstream of integrins and growth factor receptors, FAK plays a pivotal role in fundamental cellular processes including adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently correlated with the progression, invasion, and metastasis of various solid tumors, establishing it as a compelling target for anticancer therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is the hydrochloride salt of PF-562271. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide hydrochloride | [2] |
| Chemical Formula | C₂₁H₂₁ClF₃N₇O₃S | [2] |
| Molecular Weight | 543.95 g/mol | [2] |
| CAS Number | 939791-41-0 | [2] |
| SMILES | CS(=O)(=O)N(C)c1ncccc1CNC(=C(C(F)(F)F)C=N2)N=C2Nc3ccc4[nH]c(=O)cc4c3.Cl | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO. Insoluble in water and ethanol. | [1] |
| Storage | Store solid at -20°C. |
Mechanism of Action and Signaling Pathway
PF-562271 acts as a dual inhibitor of FAK and Pyk2, with a significantly higher potency for FAK. It binds to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step in its activation. The inhibition of FAK disrupts downstream signaling cascades that are crucial for tumor progression.
The FAK signaling pathway is initiated by various upstream signals, including integrin-mediated cell adhesion to the extracellular matrix, growth factor receptors (RTKs), and G protein-coupled receptors (GPCRs). Upon activation, FAK serves as a scaffold for numerous signaling proteins and activates several downstream pathways, including:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.
-
RAS/MEK/ERK (MAPK) Pathway: This cascade regulates cell growth, differentiation, and survival.
-
Rho GTPases: These proteins are key regulators of the actin cytoskeleton, influencing cell shape and motility.
-
p130cas and Paxillin: Phosphorylation of these adaptor proteins by FAK creates docking sites for other signaling molecules, promoting cell migration and invasion.
By inhibiting FAK, PF-562271 effectively downregulates these key signaling pathways, leading to reduced cell proliferation, migration, and invasion, and in some cases, induction of apoptosis.
Caption: FAK Signaling Pathway and Inhibition by PF-562271 HCl.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of PF-562271 on FAK enzymatic activity.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the FAK enzyme, the FAK substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with enzyme activity.
-
Plot the percentage of FAK inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Cellular FAK Phosphorylation Assay (Western Blot)
This method assesses the ability of PF-562271 to inhibit FAK autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with high FAK expression (e.g., MDA-MB-231, U-87 MG)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a culture dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of FAK phosphorylation.
Cell Proliferation Assay (SRB Assay)
This assay evaluates the anti-proliferative effects of PF-562271.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion
This compound is a valuable research tool for investigating the role of FAK and Pyk2 in cancer and other diseases. Its high potency and selectivity make it a suitable candidate for preclinical studies and a reference compound for the development of novel FAK inhibitors. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of its biological activity. As with any potent kinase inhibitor, careful consideration of experimental design and appropriate controls are essential for obtaining reliable and reproducible data.
References
The Role of PF-562271 Hydrochloride in Cell Adhesion and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-562271 hydrochloride is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[3][4][5] Upregulation and increased activation of FAK are frequently observed in various human cancers, correlating with aggressive tumor phenotypes and metastatic potential.[5][6] This technical guide provides an in-depth overview of the mechanism of action of PF-562271, its quantitative effects on cell adhesion and migration, detailed experimental protocols for assessing its activity, and a visualization of the core signaling pathways involved.
Mechanism of Action
PF-562271 acts as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of FAK and Pyk2, thereby blocking their catalytic activity.[7][8] This inhibition prevents the crucial autophosphorylation of FAK at tyrosine residue 397 (Y397), which is the initial and rate-limiting step in FAK activation.[9][10] The phosphorylation of Y397 creates a high-affinity binding site for the SH2 domain of Src family kinases.[11] The subsequent formation of the FAK-Src complex leads to the phosphorylation of other tyrosine residues on FAK and other downstream substrates, initiating a cascade of signaling events that are essential for the dynamics of focal adhesions and cell motility.[4][11] By blocking FAK autophosphorylation, PF-562271 effectively abrogates these downstream signaling pathways, leading to an inhibition of cell migration, invasion, and adhesion.[1][9]
Quantitative Data on this compound
The inhibitory activity of PF-562271 has been quantified in various assays, demonstrating its high potency and selectivity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (FAK) | 1.5 nM | Cell-free kinase assay | [7][12][13] |
| IC50 (Pyk2) | 14 nM | Cell-free kinase assay | [9][12] |
| IC50 (phospho-FAK) | 5 nM | Inducible cell-based assay | [2][7] |
| IC50 (FAK Y397 autophosphorylation) | 10-30 nM | Cell-based assay (various cancer cell lines) | [14] |
| Maximal Inhibition of FAK Y397 phosphorylation | 0.1 - 0.3 µM | In pancreatic cancer cell lines (MPanc-96, MAD08-608) | [9][10] |
| EC50 (in vivo FAK phosphorylation inhibition) | 93 ng/mL | Oral administration to tumor-bearing mice | [2][12] |
Core Signaling Pathway of FAK in Cell Adhesion and Migration
The inhibition of FAK by PF-562271 disrupts a well-defined signaling cascade that governs cell motility.
Caption: FAK signaling pathway in cell adhesion and migration and the inhibitory action of PF-562271.
Experimental Protocols
Western Blotting for FAK Phosphorylation
This protocol is for assessing the inhibitory effect of PF-562271 on FAK autophosphorylation in cell culture.
Caption: A typical workflow for assessing FAK phosphorylation via Western blotting.
Detailed Methodology:
-
Cell Culture: Plate pancreatic cancer cells (e.g., MPanc-96 or MAD08-608) in 6-well plates and culture in complete medium until they reach 70-80% confluency.
-
Inhibitor Treatment: Replace the medium with serum-free medium and incubate for 12-24 hours. Subsequently, treat the cells with this compound at various concentrations (e.g., 0.1 µM, 0.3 µM) or DMSO as a vehicle control for a specified period (e.g., 2 hours).[9]
-
Lysis and Protein Quantification: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Immunoblotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a polyvinylidene difluoride (PVDF) membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FAK and a loading control like GAPDH.
Cell Migration Assay (Boyden Chamber Assay)
This assay measures the effect of PF-562271 on the directional migration of cells towards a chemoattractant.
Caption: Workflow for a Boyden chamber cell migration assay.
Detailed Methodology:
-
Chamber Preparation: Use transwell inserts with an 8.0 µm pore size membrane. For haptotactic migration, coat the underside of the membrane with an extracellular matrix protein like collagen I (10 µg/mL) and allow it to dry.
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve for 12-24 hours. Harvest the cells and resuspend them in serum-free media.
-
Assay Setup: Add a chemoattractant (e.g., 100 ng/mL IGF-I or tumor cell-conditioned media) to the lower chamber of the Boyden chamber.[9][10] In the upper chamber, add the cell suspension containing either PF-562271 (e.g., 0.1 µM) or DMSO.
-
Incubation: Incubate the chambers at 37°C in a humidified incubator for a period that allows for significant migration (typically 4-24 hours, depending on the cell type).
-
Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with a 0.5% crystal violet solution. After washing and drying, the migrated cells can be quantified by counting them under a microscope in several random fields. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to an ECM-coated surface and the effect of PF-562271 on this process.
Detailed Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., fibronectin or collagen I at 10 µg/mL) and incubate overnight at 4°C. Block non-specific binding sites with 1% BSA for 1 hour at 37°C.
-
Cell Treatment and Seeding: Pre-treat serum-starved cells with PF-562271 or DMSO for 30-60 minutes. Seed the treated cells (e.g., 5 x 10^4 cells/well) into the coated wells and incubate for a short period (e.g., 30-90 minutes) at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Fix the remaining adherent cells with a fixative like 4% paraformaldehyde and stain with crystal violet. Elute the stain and measure the absorbance, which is proportional to the number of adherent cells.
Conclusion
This compound is a well-characterized and highly potent inhibitor of FAK that effectively disrupts cell adhesion and migration in a variety of preclinical cancer models.[9][15] Its mechanism of action, centered on the inhibition of FAK autophosphorylation, is well-understood, and its effects can be reliably quantified using standard cell-based assays.[10][14] The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular effects of PF-562271 and other FAK inhibitors. Given the critical role of FAK in tumor progression and metastasis, PF-562271 represents an important pharmacological tool for both basic research and the development of novel anti-cancer therapies.[3][16]
References
- 1. Facebook [cancer.gov]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 5. benchchem.com [benchchem.com]
- 6. How the FAK Protein Activates Cell Migration | Technology Networks [technologynetworks.com]
- 7. selleckchem.com [selleckchem.com]
- 8. malotilate.com [malotilate.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
preclinical studies of PF-562271 hydrochloride
An In-depth Technical Guide to the Preclinical Studies of PF-562271 Hydrochloride
Introduction
This compound is a potent, orally bioavailable, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways initiated by integrins and growth factor receptors, regulating key cellular processes such as migration, proliferation, survival, and invasion.[1][3] Both FAK and Pyk2 are often overexpressed and activated in a variety of human cancers, making them attractive targets for anticancer drug development.[1][3] Preclinical studies have demonstrated the efficacy of PF-562271 in inhibiting tumor growth and metastasis across a range of cancer models, positioning it as a significant compound for further investigation in oncology.[4][5]
Mechanism of Action
PF-562271 functions by binding to the ATP-binding pocket of FAK and Pyk2, which prevents the phosphorylation of the kinases and subsequently blocks their catalytic activity.[2][6] This inhibition disrupts the downstream signaling cascades that are critical for tumor progression. A primary event in FAK activation is autophosphorylation at the Tyrosine-397 (Y397) residue. PF-562271 directly blocks this event in a dose-dependent manner.[4][7] By inhibiting FAK, PF-562271 can impede integrin-mediated downstream signals, including the ERK, JNK/MAPK, and PI3K/Akt pathways, which are vital for cell migration, proliferation, and survival.[1]
Preclinical In Vitro Studies
Data Presentation: Kinase and Cellular Inhibition
PF-562271 has demonstrated potent inhibitory activity against its target kinases and has shown effects on various tumor cell lines, including those from pancreatic, prostate, and ovarian cancers.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ (Kinase Activity) | FAK (recombinant) | 1.5 nM | [2][8] |
| Pyk2 (recombinant) | 14 nM | [2][8] | |
| Fyn | 277 nM | [9] | |
| IC₅₀ (Cell-Based Assays) | FAK Autophosphorylation (Y397) | 5 nM | [6][10] |
| MV-4-11 Cell Growth | 0.2766 µM | [8] | |
| SW982 Cell Growth | 0.3282 µM | [8] | |
| KM12 Cell Growth | 0.38557 µM | [8] | |
| FAK WT Cell Proliferation | 3.3 µM | [8] | |
| FAK-/- Cell Proliferation | 2.08 µM | [8] | |
| Effect | A431 Cell Invasion into Collagen | Complete inhibition at 250 nM | [6] |
| PC3-M Cell Cycle | G1 arrest at 3.3 µM | [6] |
Experimental Protocols
1. Recombinant Kinase Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of PF-562271 that inhibits 50% of the recombinant FAK or Pyk2 kinase activity.
-
Methodology: Purified-activated FAK kinase domain is reacted with 50 µM ATP and a random peptide polymer substrate (e.g., p(Glu/Tyr)) in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂). The reaction is challenged with serially diluted concentrations of PF-562271. Phosphorylation of the substrate is detected using an anti-phosphotyrosine antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Absorbance is read at 450 nm after adding an HRP substrate and a stop solution. IC₅₀ values are calculated using a Hill-Slope Model.[6][8]
2. Western Blot for FAK Phosphorylation
-
Objective: To assess the effect of PF-562271 on FAK autophosphorylation in intact cells.
-
Methodology: Cancer cell lines (e.g., MPanc-96, MAD08-608) are cultured and treated with varying concentrations of PF-562271 (e.g., 0.1 to 0.3 µM) for a specified time.[4] Cells are then lysed, and protein extracts are separated by SDS-PAGE. Proteins are transferred to a membrane and immunoblotted with primary antibodies specific for phosphorylated FAK (p-FAK Y397) and total FAK. An HRP-conjugated secondary antibody is used for detection via chemiluminescence.[4]
3. Cell Proliferation Assay (e.g., SRB Assay)
-
Objective: To measure the effect of PF-562271 on the growth of cancer cell lines.
-
Methodology: Cells are seeded in 96-well plates and allowed to attach for 48 hours.[8] The cells are then treated with various concentrations of PF-562271. After a 3-day incubation period, cells are fixed with ice-cold trichloroacetic acid (TCA) and stained with Sulforhodamine B (SRB) dye. The dye is solubilized, and the absorbance is read to determine cell density, from which IC₅₀ values for growth inhibition can be calculated.[8]
4. Transwell Migration and Invasion Assays
-
Objective: To evaluate the effect of PF-562271 on the migratory and invasive capacity of cancer cells.
-
Methodology: For migration assays, cells are placed in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant (e.g., IGF-I, collagen).[4] For invasion assays, the insert is coated with a basement membrane matrix like Matrigel. Cells are treated with PF-562271. After incubation, non-migrated cells on the upper surface are removed, and cells that have migrated/invaded to the lower surface are fixed, stained, and counted.[4]
Preclinical In Vivo Studies
Data Presentation: Antitumor Efficacy in Xenograft Models
PF-562271 has demonstrated significant, dose-dependent tumor growth inhibition in various subcutaneous and orthotopic animal models.
| Tumor Model | Animal Model | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| PC-3M (Prostate) | Athymic Mice | 50 mg/kg, p.o., BID | 45% | [6] |
| PC3M-luc-C6 (Prostate) | Athymic Mice | 25 mg/kg, p.o., BID | 62% | [5][11] |
| BxPc3 (Pancreatic) | Athymic Mice | 50 mg/kg, p.o., BID | 86% | [6] |
| BT474 (Breast) | Athymic Mice | 25-50 mg/kg, BID | 78-94% | [8] |
| LoVo (Colon) | Athymic Mice | 25-50 mg/kg, BID | 78-94% | [8] |
| MPanc-96 (Pancreatic, Orthotopic) | Mice | 33 mg/kg, p.o., BID | Significant reduction in tumor growth, invasion, and metastasis | [4] |
| MAD08-608 (Pancreatic, Orthotopic) | Mice | 33 mg/kg, p.o., BID | 59% reduction in tumor size | [4] |
| GL261 (Glioma) | C57Bl/6 Mice | 50 mg/kg, p.o., Daily | 55% reduction in tumor volume | [12] |
| Huh7.5 (Hepatocellular Carcinoma) | Nude Rats | 15 mg/kg/day (with Sunitinib) | Significant anti-tumor effect | [13] |
p.o. = oral administration; BID = twice daily
Experimental Protocols
1. Xenograft Tumor Model
-
Objective: To assess the antitumor activity of PF-562271 in a living organism.
-
Methodology: Human tumor cells (e.g., PC-3M, BxPc3) are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[6][8] For orthotopic models, tumor cells are implanted into the corresponding organ (e.g., pancreas).[4] Once tumors reach a palpable size, animals are randomized into control (vehicle) and treatment groups. PF-562271 is administered, typically by oral gavage, at specified doses and schedules (e.g., 33 mg/kg, twice daily).[4] Tumor volume is measured regularly (e.g., with calipers or via MRI), and animal weight is monitored to assess toxicity.[4][5] At the end of the study, tumors are excised for further analysis.
2. Pharmacodynamic (PD) Analysis
-
Objective: To confirm target engagement by measuring FAK phosphorylation in tumor tissue.
-
Methodology: Following treatment of tumor-bearing mice with PF-562271, tumors are harvested at various time points.[14] Tumor lysates are prepared and analyzed by Western blot or immunohistochemistry (IHC) for levels of p-FAK (Y397) relative to total FAK. This confirms that the drug is reaching the tumor and inhibiting its target.[14]
3. Immunohistochemistry (IHC)
-
Objective: To analyze the effects of PF-562271 on the tumor microenvironment and cell proliferation.
-
Methodology: Excised tumors are fixed, paraffin-embedded, and sectioned. Tissue sections are stained with specific antibodies to assess markers of proliferation (e.g., Ki67), apoptosis, angiogenesis, or immune cell infiltration (e.g., F4/80 for macrophages, α-SMA for fibroblasts).[4] The number of positive-staining cells is then quantified to determine the biological effects of the treatment.[4]
Pharmacokinetics and Combination Studies
Pharmacokinetics (PK)
Early clinical studies in patients with advanced solid tumors provided insight into the pharmacokinetic profile of PF-562271. The drug was readily absorbed after oral administration, with maximum serum concentrations achieved in 0.5 to 6 hours.[15] It displayed dose- and time-dependent nonlinear pharmacokinetics, likely due to auto-inhibition of its primary metabolizing enzyme, CYP3A.[15][16] The predicted oral bioavailability from nonclinical studies was ≥50%, with a half-life of 2 to 3 hours, supporting a twice-daily dosing schedule.[16]
Combination Therapies
Preclinical research has explored PF-562271 in combination with other anticancer agents to enhance therapeutic efficacy.
-
With Gemcitabine: In pancreatic cancer models, the combination did not significantly improve tumor reduction compared to either drug alone, though PF-562271 uniquely reduced tumor-associated macrophages and fibroblasts.[4]
-
With Sunitinib: In a hepatocellular carcinoma model, the combination of sunitinib and PF-562271 produced a more significant anti-tumor effect than either agent alone, impacting both tumor growth and its ability to recover after treatment withdrawal.[8][13]
-
With Temozolomide (TMZ): In glioblastoma models, TMZ treatment was found to increase FAK/Pyk2 phosphorylation. Combining TMZ with PF-562271 reversed this effect, leading to reduced cell viability, decreased tumor size, and increased animal survival compared to TMZ monotherapy.[12][17]
-
With BRAF/MEK Inhibitors: In BRAF-V600E mutant colorectal cancer models, combining PF-562271 with BRAF (vemurafenib) and MEK (trametinib) inhibitors robustly blocked tumor growth.[18]
Conclusion
The comprehensive body of preclinical data on this compound validates its mechanism of action as a potent inhibitor of FAK and Pyk2. In vitro studies confirm its ability to block FAK phosphorylation and inhibit key cancer-related processes like proliferation, migration, and invasion. In vivo, PF-562271 demonstrates significant, dose-dependent antitumor and anti-metastatic activity across a wide range of cancer models. Furthermore, its potential for synergistic effects in combination therapies highlights its promise as a versatile component in the treatment of advanced cancers. These preclinical findings have provided a strong rationale for its continued clinical development.
References
- 1. Facebook [cancer.gov]
- 2. malotilate.com [malotilate.com]
- 3. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model. | FUJIFILM VisualSonics [visualsonics.com]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
The FAK Inhibitor PF-562271 Hydrochloride: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] Emerging research has illuminated the critical role of PF-562271 in modulating the complex tumor microenvironment (TME), offering a promising therapeutic strategy beyond direct cytotoxic effects on tumor cells. This technical guide provides a comprehensive overview of the mechanisms of action of PF-562271 on the TME, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Introduction: Targeting FAK in the Tumor Microenvironment
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[2] In the context of cancer, FAK is frequently overexpressed and activated in tumor cells, contributing to their invasive and metastatic potential.[3][4][5] Furthermore, FAK signaling is integral to the communication between cancer cells and the various components of the TME, including stromal fibroblasts, immune cells, and the extracellular matrix.[2]
This compound has been developed to target this critical signaling node. By inhibiting FAK, PF-562271 not only impacts tumor cells directly but also remodels the TME to be less supportive of tumor growth and progression. This guide will delve into the specific effects of PF-562271 on key TME components.
Mechanism of Action of this compound
PF-562271 acts as a reversible, ATP-competitive inhibitor of FAK and Pyk2.[2] Its primary mechanism involves binding to the ATP-binding pocket of these kinases, thereby preventing their catalytic activity and subsequent phosphorylation of downstream targets.[2] This inhibition disrupts the signaling cascades that regulate cell migration, survival, and adhesion.[2]
Quantitative Data: In Vitro and In Vivo Effects of PF-562271
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of PF-562271.
Table 1: In Vitro Potency of PF-562271
| Parameter | Value | Cell Line/System | Reference |
| IC50 for FAK | 1.5 nM | Purified enzyme assay | [2] |
| IC50 for Pyk2 | 14 nM | Purified enzyme assay | [2] |
| EC50 for FAK phosphorylation inhibition | 93 ng/mL | Preclinical models | [2] |
| Maximal inhibition of FAK Y397 phosphorylation | 0.1 - 0.3 µmol/L | MPanc-96, MAD08-608 cells | [4][6] |
Table 2: Effects of PF-562271 on Tumor and Stromal Cells in Pancreatic Ductal Adenocarcinoma (PDA) Models
| Parameter | Treatment Group | % Reduction vs. Control | P-value | Reference |
| Tumor Cell Proliferation (Ki67+) in MPanc-96 tumors | PF-562,271 | 29% | < 0.01 | [4][6] |
| Tumor Cell Proliferation (Ki67+) in MAD08-608 tumors | PF-562,271 | 47% | < 0.001 | [4][6] |
| Tumor-Associated Macrophages (F4/80+) in MPanc-96 tumors | PF-562,271 | Significantly fewer | Not specified | [4] |
| Cancer-Associated Fibroblasts (α-SMA+) in MAD08-608 tumors | PF-562,271 | Significantly fewer | Not specified | [5] |
Impact on the Tumor Microenvironment
Stromal Cell Modulation
PF-562271 has demonstrated significant effects on the stromal components of the TME. Specifically, it inhibits the migration of cancer-associated fibroblasts (CAFs) and macrophages.[3][4][5] In preclinical models of pancreatic cancer, treatment with PF-562271 resulted in a marked decrease in the number of tumor-associated macrophages and fibroblasts.[3][4][5] This reduction in stromal support is correlated with a decrease in tumor cell proliferation and overall tumor volume.[4]
Anti-Angiogenic Effects
While some studies in pancreatic cancer models showed no significant effect on angiogenesis, other research indicates that PF-562271 can block bFGF-stimulated blood vessel sprouting in chicken chorioallantoic membrane assays.[3][7] This suggests that the anti-angiogenic potential of PF-562271 may be context-dependent.
Immunomodulatory Effects
Recent studies have begun to uncover the immunomodulatory properties of PF-562271. FAK signaling has been implicated in creating an immunosuppressive TME.[8] While PF-562271 can directly inhibit tumor growth, it may also have effects on immune cells. For instance, research has shown that PF-562271 can impair the activation of primary human and mouse T cells.[9] This highlights the need for further investigation into the complex interplay between FAK inhibition and the anti-tumor immune response.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Simplified FAK signaling pathway and the inhibitory action of PF-562271.
Caption: General experimental workflow for evaluating PF-562271 effects.
Detailed Experimental Protocols
Western Blot for FAK Phosphorylation
-
Cell Lysis: Treat cancer cell lines (e.g., MPanc-96, MAD08-608) with varying concentrations of PF-562271 for a specified time.[4] Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration Assay
-
Cell Seeding: Seed cancer cells or stromal cells (macrophages, fibroblasts) in the upper chamber of a Transwell insert (typically 8 µm pore size) in serum-free media.[4]
-
Chemoattractant: Add a chemoattractant (e.g., growth factors, conditioned media) to the lower chamber.[4]
-
Treatment: Add PF-562271 to the upper and/or lower chambers at the desired concentration.
-
Incubation: Incubate for a period sufficient for cell migration (e.g., 4-24 hours).
-
Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells in several microscopic fields.
Orthotopic Murine Model and Immunohistochemistry
-
Tumor Implantation: Surgically implant human pancreatic cancer cells into the pancreas of immunocompromised mice.[3][4]
-
Treatment: Once tumors are established, begin oral administration of PF-562271 at a predetermined dose and schedule.[4]
-
Monitoring: Monitor tumor growth and metastasis using imaging techniques or by measuring tumor volume at the study endpoint.[4]
-
Tissue Processing: At the end of the study, harvest tumors and fix them in formalin, followed by paraffin embedding.
-
Immunohistochemistry: Section the paraffin-embedded tumors and perform immunohistochemical staining for markers of proliferation (Ki67), macrophages (F4/80), and cancer-associated fibroblasts (α-SMA).[3][4]
-
Analysis: Quantify the number of positive cells per field of view to assess the impact of PF-562271 on the cellular composition of the TME.[4]
Conclusion
This compound represents a promising therapeutic agent that targets not only the cancer cells but also the supportive tumor microenvironment. Its ability to inhibit FAK and Pyk2 leads to a reduction in tumor cell migration and proliferation, and a significant decrease in the abundance of tumor-promoting stromal cells. While its effects on angiogenesis and the immune system require further elucidation, the existing data strongly support the continued investigation of PF-562271 as a valuable tool in the oncologist's arsenal, particularly in combination with other therapeutic modalities. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the TME-modulating properties of PF-562271.
References
- 1. Facebook [cancer.gov]
- 2. malotilate.com [malotilate.com]
- 3. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. scientificarchives.com [scientificarchives.com]
- 9. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
PF-562271 Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub for integrins and growth factor receptors.[1][2][3][4] Its activation, marked by autophosphorylation at Tyrosine 397 (Y397), triggers a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, survival, adhesion, and migration.[2][3][5][6] Dysregulation of FAK activity is frequently implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target.[1][2][4]
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor of FAK.[7][8] It also exhibits inhibitory activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), though it is approximately 10-fold more selective for FAK.[7][8] By binding to the ATP-binding cleft of FAK, PF-562271 effectively blocks its kinase activity, thereby preventing the crucial Y397 autophosphorylation and subsequent activation of downstream pathways like PI3K/AKT and MAPK.[5][9] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in key cell-based assays.
FAK Signaling Pathway and Inhibition by PF-562271
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) via integrins and how PF-562271 intervenes in this pathway.
Quantitative Data Summary
The following tables summarize representative data for the effects of this compound in various in vitro assays.
Table 1: In Vitro Kinase Inhibitory Activity of PF-562271
| Target Kinase | Assay Type | IC₅₀ (nM) |
| FAK | Cell-Free | 1.5 |
| Pyk2 | Cell-Free | 13 - 14 |
| p-FAK (Y397) | Cell-Based | 5.0 |
Data compiled from publicly available sources.[7][8][10]
Table 2: Effect of PF-562271 on Cancer Cell Viability (SRB Assay)
| Treatment Group | Concentration (µM) | Percent Viability (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 0 | 100 ± 5.2 |
| This compound | 0.1 | 92 ± 4.8 |
| This compound | 1.0 | 65 ± 6.1 |
| This compound | 2.5 | 48 ± 5.5 |
| This compound | 5.0 | 27 ± 3.9 |
| This compound | 10.0 | 11 ± 2.4 |
Representative data modeled on typical results for FAK inhibitors.
Table 3: Effect of PF-562271 on Cancer Cell Invasion (Transwell Assay)
| Treatment Group | Concentration (nM) | Invading Cells (Mean ± SD) | Percent Invasion Inhibition (%) |
| Vehicle Control (0.1% DMSO) | 0 | 450 ± 30 | 0 |
| This compound | 10 | 315 ± 25 | 30 |
| This compound | 50 | 180 ± 18 | 60 |
| This compound | 100 | 99 ± 12 | 78 |
| This compound | 250 | 41 ± 8 | 91 |
Representative data modeled on typical results for FAK inhibitors.
Experimental Protocols
The following diagram provides a high-level overview of the experimental workflow for assessing a FAK inhibitor.
Protocol 1: Western Blot for Phospho-FAK (Y397) Inhibition
This protocol details the method to assess the direct impact of PF-562271 on its primary target, FAK autophosphorylation.
1. Materials:
-
Cell Line: Appropriate cancer cell line with active FAK signaling (e.g., MDA-MB-231, PC-3, SW620).
-
Reagents: this compound, DMSO, complete culture medium, PBS, RIPA lysis buffer, protease and phosphatase inhibitor cocktails.[5][8][11]
-
Antibodies: Primary antibodies against phospho-FAK (Y397) and total FAK; appropriate HRP-conjugated secondary antibody.
-
Equipment: Cell culture supplies, SDS-PAGE and Western blot equipment, chemiluminescence detection system.
2. Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Treatment: Serum-starve cells for 12-24 hours if necessary. Treat cells with various concentrations of PF-562271 (e.g., 0, 10, 50, 100, 250 nM) for 1-6 hours. Include a vehicle control (DMSO).[12]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[5][11]
-
Protein Quantification: Scrape and collect cell lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C.[5][11] Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins, then transfer them to a PVDF membrane.[2][5]
-
Immunoblotting:
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Re-probing: Strip the membrane and re-probe with an anti-total FAK antibody to normalize for protein loading.
Protocol 2: Cell Viability/Cytotoxicity (Sulforhodamine B Assay)
The SRB assay is a colorimetric method that estimates cell number based on total cellular protein content.[13][14]
1. Materials:
-
Cell Line: Adherent cancer cell line of interest.
-
Reagents: this compound, DMSO, complete culture medium, Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, 1% acetic acid, 10 mM Tris base solution.[13][15]
-
Equipment: 96-well plates, multichannel pipette, microplate reader.
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow attachment.[15]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 48-72 hours.[12]
-
Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9][13]
-
Washing: Remove the TCA and wash the plates four to five times with slow-running tap water or deionized water. Allow plates to air dry completely.[9][15]
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9][15]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid.[9] Allow plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[9][15]
-
Data Acquisition: Read the absorbance (optical density) on a microplate reader at a wavelength of 510-570 nm.[15]
-
Data Analysis: Subtract the background absorbance and calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 3: Cell Migration and Invasion (Transwell Assay)
This assay measures the ability of cells to move through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion).[1][4][7][16]
1. Materials:
-
Cell Line: Motile/invasive cancer cell line.
-
Reagents: this compound, DMSO, serum-free and complete culture medium, Matrigel (for invasion assay), fixation solution (e.g., methanol or 4% paraformaldehyde), staining solution (e.g., 0.1% Crystal Violet).[1][4]
-
Equipment: 24-well plates with Transwell inserts (typically 8 µm pores), cotton swabs, microscope.
2. Procedure:
-
Insert Preparation (Invasion Assay Only): Thaw Matrigel at 4°C overnight. Dilute Matrigel in cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for 4-6 hours to allow gelation.[1][4] For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Harvest cells and resuspend them in serum-free medium at 1-5 x 10⁵ cells/mL.[1]
-
Inhibitor Pre-treatment: Pre-treat the cell suspension with various concentrations of PF-562271 or vehicle control for 30-60 minutes at 37°C.[1]
-
Assay Assembly: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[1][4] Seed 200 µL of the pre-treated cell suspension into the upper chamber.
-
Incubation: Incubate the plate at 37°C for 12-48 hours, depending on the cell line's migratory/invasive capacity.[1][4]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.[1][7]
-
Fixation and Staining:
-
Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained, migrated cells in several random microscopic fields per insert. Calculate the average number of cells per field.[1]
-
Data Analysis: Calculate the percentage of migration/invasion inhibition for each PF-562271 concentration compared to the vehicle control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. corning.com [corning.com]
- 8. Inhibition of the Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor-3 Interaction Leads to Decreased Survival in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
- 11. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Notes and Protocols for PF-562271 Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival. Overexpression and increased phosphorylation of FAK are strongly correlated with the invasive and metastatic phenotype of various human tumors. PF-562271 has demonstrated robust anti-tumor activity in preclinical models by inhibiting FAK phosphorylation, leading to the disruption of downstream signaling cascades.[2] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on cell viability, migration, and FAK signaling.
Data Presentation
The following tables summarize the in vitro efficacy of PF-562271 across various enzymatic and cell-based assays.
Table 1: Enzymatic and Cellular IC50 Values for PF-562271
| Target/Assay | IC50 Value | Notes |
| FAK (enzymatic assay) | 1.5 nM | ATP-competitive, reversible inhibitor.[1][2][3][4] |
| Pyk2 (enzymatic assay) | 13-14 nM | Approximately 10-fold less potent than for FAK.[1][2][3][4] |
| Phospho-FAK (cell-based) | 5 nM | Inducible cell-based assay measuring FAK autophosphorylation.[1][2][4] |
| CDKs (enzymatic assay) | 30-120 nM | Inhibits CDK1/B, CDK2/E, CDK3/E, and CDK5/p35.[1] |
Table 2: Effective Concentrations of PF-562271 in Various Cell-Based Assays
| Assay Type | Cell Line(s) | Effective Concentration | Observed Effect |
| Cell Viability | Ewing Sarcoma (A673, TC32) | IC50: 1.7-2.1 µM (3 days) | Impaired cell viability.[1] |
| Cell Viability | Osteosarcoma (143B, MG63) | IC50: 1.76-1.98 µM (72h) | Inhibition of cell growth.[5] |
| Cell Viability | Pancreatic (MPanc-96, MAD08-608) | Not specified | Dose-dependent inhibition of cell growth. |
| Cell Viability | JAK2 V617F positive (HEL, SET-2) | IC50: 3.1-3.9 µM | Reduced cell viability.[6] |
| FAK Phosphorylation | Pancreatic (MPanc-96, MAD08-608) | 0.1-0.3 µM | Maximal inhibition of FAK Y397 phosphorylation.[7][8] |
| FAK Phosphorylation | Human T cells | 10 µM | Reduced FAK Y397 phosphorylation.[9] |
| Cell Cycle Arrest | PC3-M (Prostate Cancer) | 3.3 µM (48h) | G1 arrest.[1][10] |
| Angiogenesis | Chicken Chorioallantoic Membrane | 1 nM | Blocked bFGF-stimulated blood vessel sprouting.[1][10] |
| Cell Invasion | A431 (Epidermoid Carcinoma) | 250 nM | Complete inhibition of collective cell invasion into collagen.[1][10] |
Signaling Pathway
PF-562271 primarily targets Focal Adhesion Kinase (FAK), a central node in cellular signaling. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyrosine 397 (Y397). This creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, and activates signaling pathways such as the PI3K/AKT/mTOR cascade, which are critical for cell survival, proliferation, and migration. By inhibiting the kinase activity of FAK, PF-562271 prevents these downstream signaling events.
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is a general guideline for determining the effect of PF-562271 on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1 to 50 µM. Remove the medium from the wells and add 100 µL of the PF-562271 dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol outlines a method to assess the effect of PF-562271 on the collective migration of a cell monolayer.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
PBS
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Compound Treatment: Replace the PBS with fresh culture medium containing the desired concentration of PF-562271 (e.g., 250 nM for A431 cells) or vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the wound at multiple defined locations for each well using a phase-contrast microscope at low magnification (e.g., 4x or 10x).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width of the wound at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Western Blotting for FAK Phosphorylation
This protocol describes the detection of phosphorylated FAK (p-FAK) at Y397 in response to PF-562271 treatment.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of PF-562271 (e.g., 0.1-10 µM) for a specified time (e.g., 6 hours).[1] Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-FAK.
Conclusion
This compound is a valuable tool for investigating the role of FAK in various cellular processes and for preclinical studies in cancer research. The protocols provided herein offer a starting point for researchers to explore the cellular effects of this potent FAK inhibitor. It is recommended to optimize assay conditions, including cell seeding density and compound concentration, for each specific cell line and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Dissolving PF-562271 Hydrochloride for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of PF-562271 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). Adherence to these procedures is crucial for ensuring experimental reproducibility and obtaining reliable data in both in vitro and in vivo studies.
Introduction
This compound is a critical tool for investigating the roles of FAK and Pyk2 in cellular processes such as migration, proliferation, and survival.[1][2] As an ATP-competitive and reversible inhibitor, it offers precise control over FAK/Pyk2 signaling.[2][3] Proper dissolution and handling are paramount to leveraging its capabilities in experimental settings.
Physicochemical Properties and Solubility
This compound is a solid powder that requires careful selection of solvents for effective dissolution. It is important to note that the solubility can be affected by the specific salt form (e.g., hydrochloride vs. besylate) and the purity of the compound. The information presented here pertains to the hydrochloride salt.
Quantitative Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is highly soluble in dimethyl sulfoxide (DMSO) but exhibits poor solubility in aqueous solutions and ethanol.[1][4]
| Solvent | Solubility | Concentration (at max solubility) | Notes |
| DMSO | > 25.4 mg/mL to 100 mg/mL | > 47.5 mM to 183.84 mM | Gentle warming to 37°C and/or ultrasonication can aid dissolution.[5] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - | |
| PBS (pH 7.2) | Insoluble | - | Precipitation may occur when diluting DMSO stock solutions into PBS.[6] |
Note: Solubility values can vary slightly between batches. It is recommended to perform a small-scale solubility test before preparing large volumes of stock solution.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
For cell-based assays, a high-concentration stock solution in DMSO is typically prepared and then diluted to the final working concentration in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming block or water bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding 100 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.
-
Alternatively, warm the solution at 37°C for 10-15 minutes, with intermittent vortexing, until the solution is clear.[5]
-
-
Sterilization: The high concentration of DMSO in the stock solution is typically sufficient for sterilization. Further filtration is generally not required and may lead to loss of compound.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1][2] Stock solutions are stable for at least one month at -20°C and up to a year at -80°C.[1]
Preparation of Working Solutions for In Vivo Experiments
Due to the poor aqueous solubility of this compound, formulation with co-solvents is necessary for in vivo administration. The following is a common formulation for oral gavage.
Materials:
-
High-concentration this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile tubes
Protocol for a 1 mL Working Solution:
-
Initial Dilution: In a sterile tube, add 400 µL of PEG300.
-
Addition of DMSO Stock: Add 50 µL of a 100 mg/mL clarified this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Addition of Surfactant: Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear and homogenous.
-
Final Aqueous Dilution: Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL. Mix thoroughly.
-
Administration: This formulation should be prepared fresh and used immediately for optimal results.[1]
Note: The final concentration of each component in this example is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O. The ratios can be adjusted based on the required final concentration of the drug and the tolerability of the animal model.
Visualized Workflows and Signaling Pathways
Experimental Workflow for Dissolution
References
Application Notes and Protocols for PF-562271 Hydrochloride Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in regulating integrin signaling pathways involved in cell survival, proliferation, migration, and invasion.[5][6] Upregulation of FAK is observed in numerous cancer types and is often associated with poor prognosis.[7] Consequently, FAK has emerged as a significant target for anti-cancer drug development.[5][6]
These application notes provide a comprehensive overview of the preclinical administration of PF-562271 in various mouse models of cancer, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Mechanism of Action
PF-562271 exerts its biological effects by binding to the ATP-binding pocket of FAK and Pyk2, thereby inhibiting their catalytic activity.[2][8] This leads to a reduction in the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules such as Src, PI3K, and MAPK.[1][7] The inhibition of these pathways ultimately results in decreased cell proliferation, migration, and invasion, and can induce apoptosis.[7][9]
Signaling Pathway
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of PF-562271 in various preclinical mouse models.
Table 1: In Vitro Potency of PF-562271
| Target | Assay Type | IC₅₀ | Reference |
| FAK | Recombinant Kinase Assay | 1.5 nM | [2][3][4] |
| Pyk2 | Recombinant Kinase Assay | 13-14 nM | [2][3][4] |
| FAK | Cell-based Phospho-FAK Assay | 5 nM | [2] |
Table 2: Efficacy of PF-562271 in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Efficacy | Reference |
| Prostate Cancer | PC3M-luc-C6 | Subcutaneous Xenograft | 25 mg/kg, PO, BID, 5 days/week for 2 weeks | 62% tumor growth inhibition | [5][6] |
| Prostate Cancer | PC3-M | Subcutaneous Xenograft | 50 mg/kg, PO, BID | 45% tumor growth inhibition | [2] |
| Prostate Cancer | PC3M-luc-C6 | Metastasis Model | 25 mg/kg, PO, BID, 5 days/week for 18 days | Significant reduction in metastatic signal (2,854% vs 14,190% for vehicle) | [5][6] |
| Pancreatic Cancer | MPanc-96 | Orthotopic | 33 mg/kg, PO, BID for 2 weeks | 46% reduction in tumor volume | [1] |
| Pancreatic Cancer | MAD08-608 | Orthotopic | 33 mg/kg, PO, BID for 4 weeks | 59% reduction in tumor volume | [1] |
| Pancreatic Cancer | BxPc3 | Subcutaneous Xenograft | 50 mg/kg, PO, BID | 86% tumor growth inhibition | [2] |
| Glioblastoma | U87MG | Subcutaneous Xenograft | < 33 mg/kg, PO | Dose- and time-dependent inhibition of FAK phosphorylation | [2] |
| Lung Cancer | H125 | Subcutaneous Xenograft | 25 mg/kg, PO, BID for 3 days | 2-fold increase in apoptosis | [2] |
Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model
This protocol is based on studies using MPanc-96 and MAD08-608 cell lines.[1]
1. Animal Model:
-
Athymic nude mice are used to prevent graft rejection.
2. Cell Culture and Implantation:
-
Human pancreatic ductal adenocarcinoma (PDA) cell lines (e.g., MPanc-96) are cultured in appropriate media.
-
For implantation, a small incision is made in the abdomen of the anesthetized mouse to expose the pancreas.
-
A suspension of tumor cells is injected into the pancreas, or a small tumor fragment (1-mm³) is affixed to the pancreas.[1]
-
The incision is closed, and mice are monitored for recovery.
3. Drug Formulation and Administration:
-
This compound is formulated for oral administration (e.g., in a vehicle like PEG300, Tween80, and water/saline).[2][3]
-
A common dose is 33 mg/kg body weight, administered by oral gavage twice daily (BID).[1]
-
A control group should receive the vehicle only.
4. Efficacy Assessment:
-
Tumor growth is monitored non-invasively, for example, using Magnetic Resonance Imaging (MRI) at regular intervals (e.g., weekly).[1]
-
At the end of the study, mice are euthanized, and tumors are excised.
-
Metastasis is evaluated by examining relevant organs like the liver and peritoneum.[1]
-
Tumor tissue can be processed for immunohistochemistry to analyze cell proliferation (Ki67), apoptosis (cleaved PARP), macrophage infiltration (F4/80), and cancer-associated fibroblasts (α-SMA).[1]
Protocol 2: Subcutaneous Prostate Cancer Xenograft Model
This protocol is based on studies using the PC3M-luc-C6 cell line.[5][6]
1. Animal Model:
-
Male nude mice are typically used.
2. Cell Culture and Implantation:
-
PC3M-luc-C6 cells, which express luciferase, are cultured.
-
A suspension of cells is injected subcutaneously into the flank of the mice.
3. Drug Formulation and Administration:
-
PF-562271 is prepared for oral gavage.
-
A typical dose is 25 mg/kg, administered orally twice a day (BID), five days a week.[5][6]
-
The control group receives the vehicle.
4. Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
Bioluminescent imaging (BLI) is used to monitor the luciferase signal, providing a measure of tumor burden and metabolic activity.[5][6][9]
-
The percent change in tumor volume and bioluminescent signal from baseline is calculated to determine treatment efficacy.[6]
Experimental Workflow Visualization
Concluding Remarks
This compound has demonstrated significant anti-tumor and anti-metastatic activity in a variety of preclinical mouse models.[7] Its ability to target FAK and Pyk2 makes it a valuable tool for investigating the role of these kinases in cancer progression and for evaluating novel therapeutic strategies. The protocols and data presented here serve as a guide for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of FAK inhibition. Careful consideration of the specific tumor model, dosing regimen, and appropriate endpoints is critical for obtaining meaningful and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. malotilate.com [malotilate.com]
- 9. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-FAK (Tyr397) Following Treatment with PF-562271 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[1][2] The autophosphorylation of FAK at tyrosine 397 (Tyr397) is a critical initial step in its activation, creating a binding site for Src family kinases and initiating a cascade of downstream signaling events.[1] Elevated FAK expression and phosphorylation are often correlated with the invasive and metastatic potential of various cancers, making it a compelling therapeutic target.[3][4]
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor of FAK.[5][6] It selectively targets the catalytic activity of FAK, thereby preventing its autophosphorylation and subsequent downstream signaling.[7] These application notes provide a detailed protocol for utilizing Western blotting to assess the dose-dependent inhibition of FAK phosphorylation at Tyr397 in cultured cells treated with this compound.
FAK Signaling Pathway and Inhibition by PF-562271
The activation of FAK is initiated by its recruitment to focal adhesions upon integrin clustering. This leads to a conformational change and subsequent autophosphorylation at the Tyr397 residue. Phosphorylated Y397 serves as a docking site for the SH2 domain of Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to the full activation of the kinase and the propagation of downstream signals, including the PI3K/Akt and MAPK pathways. PF-562271 acts as an ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing the transfer of phosphate from ATP to the Tyr397 residue, thus blocking the initial and critical step of FAK activation.[8]
Caption: FAK signaling pathway and the point of inhibition by PF-562271.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot analysis to determine the effect of PF-562271 on FAK phosphorylation.
Caption: A streamlined workflow for Western blot analysis of p-FAK.
Quantitative Data Summary
The inhibitory effect of PF-562271 on FAK phosphorylation is dose-dependent. The half-maximal inhibitory concentration (IC50) in cell-based assays for p-FAK has been reported to be approximately 5 nM.[5][9] The following table provides a representative summary of expected results from a dose-response experiment.
| PF-562271 HCl Concentration | p-FAK (Y397) Level (% of Control) | Total FAK Level (% of Control) |
| 0 nM (Vehicle) | 100% | 100% |
| 1 nM | ~75% | ~100% |
| 5 nM | ~50% | ~100% |
| 10 nM | ~25% | ~100% |
| 50 nM | <10% | ~100% |
| 100 nM | <5% | ~100% |
Note: These values are illustrative and may vary depending on the cell line, treatment duration, and experimental conditions.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., human pancreatic cancer cell line MPanc-96 or a cell line with known FAK activation) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 50, 100 nM).
-
Treatment: Aspirate the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubation: Incubate the cells for a predetermined period (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line.
Cell Lysis
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a fresh lysis buffer. A recommended buffer is RIPA (Radioimmunoprecipitation assay) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[1][2]
-
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add Fresh Before Use:
-
1 mM PMSF
-
1x Protease Inhibitor Cocktail
-
1x Phosphatase Inhibitor Cocktail
-
-
-
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize the samples to ensure equal loading of total protein for each lane in the subsequent SDS-PAGE.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel (e.g., 8-10% Tris-glycine gel) and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% w/v non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FAK at Tyr397 (e.g., rabbit anti-p-FAK (Y397) antibody) diluted in blocking buffer overnight at 4°C with gentle agitation. A recommended dilution is typically 1:1000, but this should be optimized.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total FAK and a loading control protein such as GAPDH or β-actin.
-
Densitometry: Quantify the band intensities using image analysis software. The level of p-FAK should be normalized to the level of total FAK and/or the loading control.
References
- 1. content.protocols.io [content.protocols.io]
- 2. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 3. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for PF-562271 Hydrochloride in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing PF-562271 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), in key in vitro angiogenesis assays. The provided information is intended to guide researchers in designing and executing experiments to evaluate the anti-angiogenic potential of this compound.
Introduction to this compound
This compound is an ATP-competitive inhibitor of FAK with an IC50 of 1.5 nM in cell-free assays. It is approximately 10-fold less potent against Pyk2 and demonstrates high selectivity over other protein kinases.[1][2] FAK is a critical non-receptor tyrosine kinase involved in cell adhesion, migration, proliferation, and survival. Its upregulation and activation are associated with the progression of various cancers, making it a key target for anti-cancer and anti-angiogenic therapies. PF-562271 has been shown to block bFGF-stimulated blood vessel angiogenesis in the chicken chorioallantoic membrane (CAM) assay at a concentration of 1 nM.[1]
Mechanism of Action in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process involving endothelial cell proliferation, migration, and tube formation. FAK plays a central role in mediating signals from integrins and growth factor receptors, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial for angiogenesis. By inhibiting FAK, PF-562271 disrupts these signaling cascades, leading to a reduction in endothelial cell motility and the ability to form new vascular structures. Studies have shown that PF-562271 can suppress VEGFR2 and VEGF protein expression.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound in various assays. It is important to note that optimal concentrations may vary depending on the cell type, assay conditions, and specific research questions.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| FAK | Cell-free | 1.5 | [1][2] |
| Pyk2 | Cell-free | 13-14 | [3] |
| Phospho-FAK | Cell-based | 5 | [1] |
| Angiogenesis-Related Assay | Cell Line/System | Effective Concentration | Observed Effect | Reference |
| bFGF-stimulated Angiogenesis | Chicken Chorioallantoic Membrane (CAM) | 1 nM | Blockade of blood vessel sprouting | [1] |
| Collective Cell Invasion | A431 (human epidermoid carcinoma) | 250 nM | Complete inhibition | [1] |
| Migration and Invasion | MPanc-96 (pancreatic cancer) | 0.1 µM (100 nM) | Significant inhibition | [4] |
Note: Specific IC50 values for this compound in endothelial cell-based tube formation, migration, and invasion assays are not widely published. The effective concentrations listed above are derived from various cell types and assay systems and should be used as a starting point for optimization in endothelial cell-based experiments.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with a digital camera
Protocol:
-
Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Add 100 µL of the HUVEC suspension to each BME-coated well.
-
Immediately add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization: After incubation, carefully remove the medium and wash the cells with PBS. Add 100 µL of 2 µM Calcein AM in PBS to each well and incubate for 30 minutes at 37°C.
-
Image Acquisition and Analysis: Visualize the tube network using an inverted fluorescence microscope. Capture images and quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with an angiogenesis plugin).[5][6]
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the migration of a confluent monolayer of endothelial cells to close a "wound" or scratch.
Materials:
-
HUVECs
-
EGM-2
-
24-well tissue culture plates
-
p200 pipette tip or a cell scraper
-
This compound stock solution (in DMSO)
-
Inverted microscope with a digital camera
Protocol:
-
Cell Seeding: Seed HUVECs in 24-well plates and grow until a confluent monolayer is formed.
-
Wound Creation: Using a sterile p200 pipette tip, create a linear scratch across the center of each well.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add EGM-2 containing various concentrations of this compound or vehicle control to the wells. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well (time 0).
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
Endothelial Cell Invasion Assay (Transwell Assay)
This assay quantifies the ability of endothelial cells to invade through a basement membrane matrix in response to a chemoattractant.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Basement Membrane Extract (BME), growth factor reduced
-
Serum-free endothelial basal medium (EBM)
-
EGM-2 (as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Methanol (for fixation)
-
DAPI or Crystal Violet (for staining)
-
Inverted microscope
Protocol:
-
Insert Coating: Thaw BME on ice. Dilute BME with cold serum-free EBM and coat the apical side of the transwell inserts. Incubate at 37°C for at least 2 hours to allow for gelling.
-
Cell Preparation: Serum-starve HUVECs for 4-6 hours in EBM. Harvest and resuspend the cells in serum-free EBM containing various concentrations of this compound or vehicle control.
-
Assay Setup: Add EGM-2 (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Seed the treated HUVEC suspension into the upper chamber of the coated transwell inserts.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 18-24 hours.
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with cold methanol for 10 minutes. Stain the cells with DAPI or Crystal Violet.
-
Quantification: Count the number of stained, invaded cells on the bottom of the membrane using an inverted microscope. Capture images from several random fields and average the cell counts.
Visualizations
Signaling Pathway
Caption: FAK signaling pathway in angiogenesis and the inhibitory action of PF-562271.
Experimental Workflow
Caption: General experimental workflow for in vitro angiogenesis assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: PF-562271 in Pancreatic Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of PF-562271, a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2), in the context of pancreatic cancer research. PF-562271 has been investigated for its ability to impede tumor growth, metastasis, and modulate the tumor microenvironment.
Introduction to PF-562271
PF-562271 is an ATP-competitive inhibitor with high affinity for FAK, a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] In pancreatic ductal adenocarcinoma (PDA), FAK is frequently overexpressed and activated, correlating with poor prognosis.[2][3] Inhibition of FAK signaling with PF-562271 has demonstrated anti-tumor effects in preclinical models of pancreatic cancer by disrupting key cellular processes involved in cancer progression.[4][5]
Data Presentation
The following tables summarize the quantitative effects of PF-562271 in pancreatic cancer models based on preclinical studies.
Table 1: In Vitro Efficacy of PF-562271 on FAK Signaling and Cell Migration
| Cell Line | Assay | Concentration of PF-562271 | Observed Effect | Reference |
| MPanc-96 | Western Blot (FAK Phosphorylation) | 0.1 - 0.3 µmol/L | Maximal inhibition of FAK Y397 phosphorylation. | [4] |
| MAD08-608 | Western Blot (FAK Phosphorylation) | 0.1 - 0.3 µmol/L | Maximal inhibition of FAK Y397 phosphorylation. | [4] |
| MPanc-96 | Transwell Migration Assay (towards IGF-I and Collagen) | 0.1 µmol/L | Significant reduction in cell migration. | [4] |
| Stromal Cells (Macrophages and Fibroblasts) | Transwell Migration Assay (towards tumor conditioned media) | 0.1 µmol/L | Inhibition of migration. | [4] |
Table 2: In Vivo Efficacy of PF-562271 in Orthotopic Pancreatic Cancer Models
| Tumor Model | Treatment | Dosage | Outcome | Reference |
| MPanc-96 Orthotopic Xenograft | PF-562271 | 33 mg/kg, twice daily | Reduced tumor growth, invasion, and metastases. | [4] |
| MAD08-608 Orthotopic Xenograft | PF-562271 | 33 mg/kg, twice daily | 59% ± 15% reduction in tumor size relative to control. | [5] |
| MAD08-608 Orthotopic Xenograft | Gemcitabine | 10 mg/kg, twice weekly | 60% ± 11% reduction in tumor size relative to control. | [5] |
| MAD08-608 Orthotopic Xenograft | PF-562271 + Gemcitabine | See individual dosages | No significant difference from single-agent treatments. | [5] |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway in Pancreatic Cancer
Focal Adhesion Kinase is a central mediator of signaling downstream of integrins and receptor tyrosine kinases (RTKs). Its activation promotes cell survival, proliferation, and motility. PF-562271 acts by inhibiting the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for its activation and the recruitment of other signaling proteins like Src.[6]
References
- 1. FAK and paxillin, two potential targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-562271 Hydrochloride In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent and selective, ATP-competitive, reversible inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as cell adhesion, migration, proliferation, and survival.[2] Upregulation of FAK expression and activity is observed in a variety of human cancers and is often associated with a more invasive and aggressive tumor phenotype.[2] Inhibition of FAK with PF-562271 has been shown to decrease tumor cell proliferation and metastasis in preclinical models, making it a promising agent for cancer therapy.[2]
These application notes provide a comprehensive overview of the in vivo dosing and scheduling of this compound, detailed experimental protocols, and a summary of its pharmacokinetic and antitumor activities in preclinical models.
Mechanism of Action: FAK Signaling Pathway
PF-562271 exerts its biological effects by inhibiting the kinase activity of FAK and Pyk2. This disrupts downstream signaling cascades that are critical for tumor progression. Upon activation by upstream signals from integrins and growth factor receptors, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates a number of downstream targets, including p130Cas, which leads to the activation of Rac and subsequent cell migration. FAK also influences the Ras/MAPK and PI3K/Akt pathways, which are central to cell proliferation and survival. By blocking the catalytic activity of FAK, PF-562271 effectively abrogates these downstream signaling events.
In Vivo Dosing and Efficacy
This compound has demonstrated significant antitumor efficacy in a variety of preclinical cancer models when administered orally. The dosing regimen is typically twice daily (BID).
| Tumor Model | Animal Model | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Reference |
| Pancreatic (BxPc3) | Athymic Mice | 50 | p.o. BID | 86 | [1] |
| Prostate (PC3-M) | Athymic Mice | 50 | p.o. BID | 45 | [1] |
| Prostate (PC3M-luc-C6) | Athymic Mice | 25 | p.o. BID | 62 | [1] |
| Pancreatic (Orthotopic) | Mice | 33 | p.o. BID | Significant reduction in tumor growth and metastasis | [2] |
| Glioblastoma (U87MG) | Mice | < 33 | p.o. | Dose- and time-dependent inhibition of FAK phosphorylation | [1] |
| Lung (H125) | Mice | 25 | p.o. BID | 2-fold greater apoptosis | [1] |
Preclinical Pharmacokinetics
Nonclinical studies have provided insights into the pharmacokinetic profile of PF-562271.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ≥ 50% | Nonclinical models | [4] |
| Protein Binding | ~91% | Nonclinical models | [4] |
| Half-life (t½) | 2 - 3 hours | Nonclinical models | [4] |
Preclinical Toxicology
In preclinical toxicology studies, the gastrointestinal tract and liver were predicted to be the primary target organs for toxicity.[4] However, in multiple in vivo efficacy studies, PF-562271 was generally well-tolerated, with no significant weight loss, morbidity, or mortality observed at efficacious doses.[5]
Experimental Protocols
Vehicle Formulation for Oral Administration
Several vehicle formulations have been successfully used for the oral administration of PF-562271 in preclinical studies. The choice of vehicle may depend on the specific experimental requirements.
1. Carboxymethylcellulose sodium (CMC-Na) Suspension (Recommended for general use)
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (low viscosity)
-
Sterile, deionized water
-
(Optional) 4% Dimethyl sulfoxide (DMSO) to aid dissolution[5]
-
-
Protocol:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Mix thoroughly until a clear, homogeneous solution is formed.
-
Weigh the required amount of this compound powder.
-
Slowly add the PF-562271 powder to the 0.5% CMC-Na solution while vortexing or stirring continuously to create a homogeneous suspension.[5]
-
If using DMSO, first dissolve the PF-562271 in a small volume of DMSO (not to exceed 4% of the final volume) before adding it to the CMC-Na solution.[5]
-
Prepare the formulation fresh daily before administration.
-
2. PEG300, Tween 80, and Water Formulation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile, deionized water (ddH₂O)
-
-
Protocol:
-
Prepare a stock solution of PF-562271 in DMSO (e.g., 100 mg/mL).
-
For a 1 mL final volume, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This solution should be used immediately after preparation.[1]
-
Subcutaneous Xenograft Tumor Model Protocol
This protocol outlines a general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
References
Preparing Stock Solutions of PF-562271 Hydrochloride: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] With IC50 values of 1.5 nM and 13-14 nM for FAK and Pyk2 respectively, it serves as a critical tool in cancer research to study tumor cell migration, proliferation, and survival.[4][5][6] As FAK is a key signal transducer for integrins, its inhibition can prevent the activation of downstream signaling pathways such as ERK, JNK/MAPK, and PI3K/Akt.[2] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo applications, ensuring optimal performance and reproducibility in experimental settings.
Data Presentation: Physicochemical Properties and Solubility
A summary of the essential quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₂₁H₂₁ClF₃N₇O₃S |
| Molecular Weight | 543.95 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
| Solubility in DMSO | Up to 100 mg/mL (183.84 mM) |
| Solubility in Water | Insoluble |
| Solubility in Ethanol | Insoluble |
Note: The solubility of PF-562271 can be influenced by the specific salt form (hydrochloride vs. besylate) and the purity. It is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[3][4]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mM)
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media or other aqueous buffers for in vitro experiments.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 54.395 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, brief sonication in a water bath can aid in dissolving the compound completely. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3][4] When stored properly, the powder form is stable for at least 3 years at -20°C.[3][4]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration directly in the cell culture medium or assay buffer. It is crucial to add the DMSO stock solution to the aqueous solution while vortexing to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Mandatory Visualizations
Here are diagrams illustrating the FAK signaling pathway and a general workflow for preparing stock solutions.
Caption: FAK signaling pathway and the inhibitory action of PF-562271 HCl.
Caption: Experimental workflow for preparing PF-562271 HCl stock solutions.
References
Troubleshooting & Optimization
Technical Support Center: PF-562271 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-562271 hydrochloride, focusing on solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is reported to have a high solubility in fresh, anhydrous DMSO, reaching up to 100 mg/mL (183.84 mM).[1] However, practical solubility can be affected by various factors.
Q2: I am having trouble dissolving this compound in DMSO. What are the common causes?
A2: Several factors can contribute to dissolution problems:
-
DMSO Quality: The most common issue is the use of DMSO that has absorbed moisture. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of this compound.[1][2] Always use fresh, anhydrous, high-purity DMSO.
-
Compound Form: Ensure you are using the hydrochloride salt of PF-562271. Other forms, such as the besylate salt or the free base, have different and lower solubilities in DMSO.[3][4][5][6]
-
Temperature: Dissolution may be slow at room temperature.
-
Improper Mixing: Insufficient vortexing or mixing can lead to incomplete dissolution.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: A detailed protocol for preparing a stock solution is provided in the Troubleshooting Guide section below. The key steps involve using fresh DMSO, warming, and sonication to aid dissolution.
Q4: What is the mechanism of action of PF-562271?
A4: PF-562271 is a potent and reversible ATP-competitive inhibitor of Focal Adhesion Kinase (FAK).[1][2] It also inhibits Proline-rich Tyrosine Kinase 2 (Pyk2), though with approximately 10-fold less potency.[2][3][7] By inhibiting FAK, PF-562271 can block downstream signaling pathways involved in cell migration, proliferation, and survival, such as the ERK, JNK/MAPK, and PI3K/Akt pathways.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered when dissolving this compound in DMSO.
Issue 1: Compound is not fully dissolving or a precipitate is visible.
-
Root Cause: This is often due to suboptimal solvent quality or insufficient energy to break the crystal lattice.
-
Solution:
-
Use Fresh, Anhydrous DMSO: Discard any old or potentially wet DMSO and use a new, sealed bottle of anhydrous, high-purity DMSO.
-
Gentle Warming: Warm the vial containing the compound and DMSO to 37°C for 10-15 minutes.[9] This can be done in a water bath or a heating block.
-
Sonication: After warming, place the vial in an ultrasonic bath for a few minutes to aid dissolution.[7][9]
-
Vortexing: Vortex the solution thoroughly between warming and sonication steps.
-
Issue 2: Solubility is lower than the reported 100 mg/mL.
-
Root Cause: While the theoretical maximum solubility is high, achieving it can be challenging. The actual solubility might be slightly lower depending on experimental conditions.
-
Solution:
-
Start with a Lower Concentration: If a high concentration is not critical for your experiment, try preparing a stock solution at a lower, more readily achievable concentration (e.g., 10 mM or 50 mg/mL).
-
Verify the Compound Form: Double-check that you are using this compound and not another salt form which has lower solubility.
-
Quantitative Data
Table 1: Solubility of PF-562271 Forms in Different Solvents
| Compound Form | Solvent | Reported Solubility | Citations |
| This compound | DMSO | 100 mg/mL (183.84 mM) | [1] |
| PF-562271 (free base) | DMSO | > 25.4 mg/mL | [9] |
| PF-562271 besylate | DMSO | ~0.4 mg/mL | [3][4][5][6] |
| This compound | Water | Insoluble | [1] |
| This compound | Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened bottle recommended)
-
Sterile microcentrifuge tube or vial
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10 minutes.
-
After warming, vortex the solution again for 1 minute.
-
Place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the solution soon after preparation as long-term storage of solutions is not advised.[9]
-
Visualizations
Caption: Workflow for dissolving this compound in DMSO.
Caption: Simplified signaling pathway of FAK and its inhibition by PF-562271.
References
improving PF-562271 hydrochloride stability in solution
Welcome to the technical support center for PF-562271 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the hydrochloride salt of PF-562271, a potent and selective, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] Its IC50 values are approximately 1.5 nM for FAK and 13-14 nM for Pyk2.[3] By binding to the ATP-binding pocket of FAK, PF-562271 prevents the phosphorylation of FAK at Tyr397, a critical step in its activation and the subsequent initiation of downstream signaling pathways that regulate cell survival, proliferation, migration, and angiogenesis.[5][6]
Q2: How should I store this compound powder and its stock solutions?
A2: Proper storage is crucial for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | Up to 3 years[7][8][9] |
| Stock Solution in DMSO | -20°C | Up to 1 month[7][8][9] |
| -80°C | Up to 1 year[7][8][9][10][11] |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[7][8]
Q3: What is the best solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[12] It is highly soluble in DMSO, with a solubility of up to 100 mg/mL (183.84 mM).[7] The compound is insoluble in water and ethanol.[12] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like PF-562271. Here are some troubleshooting steps:
-
Lower the Final Concentration: You may be exceeding the aqueous solubility limit of the compound. Try using a lower final concentration in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO in cell-based assays is important, a final concentration of up to 0.5% is often tolerated by many cell lines and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent System: For in vivo or other specialized applications, a co-solvent system may be necessary. A common formulation includes DMSO, PEG300, and Tween-80 in an aqueous solution. For example, a 1 mL working solution can be prepared by mixing 50 µL of a 100 mg/mL DMSO stock with 400 µL of PEG300, followed by the addition of 50 µL of Tween-80 and 500 µL of ddH2O.[7] It is crucial to prepare such formulations fresh before each use.
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh working solutions from a frozen stock for each experiment. Long-term storage of diluted aqueous solutions is not recommended due to potential hydrolysis of the sulfonamide group.[12] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the IC50 for your specific cell line and assay conditions. A wide concentration range (e.g., 1 nM to 10 µM) is recommended for initial experiments.[13] |
| Cell Line Insensitivity | Confirm that the FAK pathway is active and critical for the phenotype you are measuring in your chosen cell line. Check for FAK expression and phosphorylation (p-FAK Y397) via Western blot. Consider using a positive control cell line known to be sensitive to FAK inhibition.[13] |
| Incorrect Assay Endpoint | Ensure that the chosen assay endpoint is downstream of FAK signaling. For example, when assessing cell migration or adhesion, allow sufficient time for the inhibitor to take effect.[14] |
| Off-Target Effects | At higher concentrations, kinase inhibitors can have off-target effects.[15] If you observe unexpected phenotypes, consider using a structurally different FAK inhibitor as a control to confirm that the observed effect is due to FAK inhibition. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization | Ensure the compound is fully dissolved in the stock solution and the final working solution. Gentle warming and vortexing can help. Visually inspect for any precipitate before adding to your experimental setup. |
| Inconsistent Dosing | Use calibrated pipettes and ensure accurate and consistent addition of the inhibitor to each well or sample. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension and consistent cell numbers across all wells of your culture plates. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound. The molecular weight of this compound is 543.95 g/mol .
-
To prepare a 10 mM stock solution, dissolve 5.44 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
Protocol 2: General Procedure for Assessing In Vitro Stability in Cell Culture Medium
This protocol provides a general method to assess the stability of this compound in your experimental medium.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C with 5% CO2
-
HPLC-MS system for analysis
-
-
Procedure:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM) in pre-warmed cell culture medium.
-
Immediately after preparation (T=0), take an aliquot of the working solution for HPLC-MS analysis. This will serve as your reference.
-
Incubate the remaining working solution under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 2, 8, 24, 48 hours), collect additional aliquots for analysis.
-
Analyze all samples by HPLC-MS to determine the peak area of the parent compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
FAK Signaling Pathway
Caption: FAK signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow for Poor Compound Stability
Caption: A workflow for troubleshooting issues related to the stability of this compound in solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From tumorigenesis to microenvironment and immunoregulation: the many faces of focal adhesion kinase and challenges associated with targeting this elusive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. imrpress.com [imrpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. malotilate.com [malotilate.com]
- 13. benchchem.com [benchchem.com]
- 14. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
PF-562271 hydrochloride off-target effects in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-562271 hydrochloride. The information addresses potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary and secondary kinase targets of PF-562271?
PF-562271 is a potent, ATP-competitive, and reversible inhibitor primarily targeting Focal Adhesion Kinase (FAK).[1][2] Its secondary target is Proline-rich Tyrosine Kinase 2 (Pyk2), a FAK-related family member.[2][3][4][5][6][7] The inhibitor shows approximately 10-fold greater selectivity for FAK over Pyk2.[1][7][8]
Q2: What are the known off-target effects of PF-562271 in cells?
While generally selective, PF-562271 has been shown to inhibit some cyclin-dependent kinases (CDKs) in recombinant enzyme assays, including CDK2/E, CDK5/p35, CDK1/B, and CDK3/E.[6][9] However, significant effects on cell cycle progression in cellular assays require much higher concentrations than those needed for FAK inhibition.[6][9] There is also evidence suggesting potential inhibition of the Src family kinase Fyn at concentrations used in some cellular studies.[5]
Q3: My cells are undergoing G1 cell cycle arrest after treatment. Is this an off-target effect?
G1 phase cell cycle arrest can be an off-target effect of PF-562271, particularly at higher concentrations (e.g., 3.3 µM).[1][9] This is likely due to the inhibition of CDKs.[6][9] Studies have shown that a 48-hour exposure to 3.3 µM PF-562271 was necessary to alter cell cycle progression.[6][9] In some cancer cell lines, such as high-grade serous ovarian cancer cells, PF-562271 has been shown to induce G1 phase cell cycle arrest, leading to inhibited proliferation and cell senescence.[10][11]
Q4: I am observing unexpected effects on T-cell activation and proliferation in my immunology experiments. Could PF-562271 be the cause?
Yes, PF-562271 has been shown to impair primary CD4+ T cell activation.[5] It can inhibit T cell receptor (TCR) signaling, leading to reduced phosphorylation of key signaling molecules like ZAP-70, LAT, and ERK.[5] This can result in impaired T-cell adhesion, proliferation, and interactions with antigen-presenting cells.[5] These effects may be attributed to both on-target FAK inhibition and potential off-target effects on kinases like Fyn.[5]
Q5: Does PF-562271 induce apoptosis?
Treatment with PF-562271 at concentrations that maximally inhibit FAK phosphorylation does not typically induce apoptosis in adherent normal or cancer cell lines.[3] However, in some specific contexts, such as in mice bearing H125 lung xenografts, treatment has been associated with a 2-fold greater level of apoptosis in the tumors.[1]
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cell Proliferation
If you observe a more potent inhibition of cell proliferation than anticipated based on FAK inhibition alone, consider the following:
-
Potential Cause: Off-target inhibition of CDKs.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the IC50 for FAK inhibition (p-FAK Y397) and cell proliferation in your specific cell line. If the IC50 for proliferation is significantly higher than for FAK inhibition, off-target effects are more likely.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in the G1 phase would support CDK inhibition as an off-target mechanism.
-
Western Blot for CDK Substrates: Analyze the phosphorylation status of key CDK substrates, such as Retinoblastoma protein (Rb), to assess CDK activity directly.
-
Issue 2: Discrepancies Between In Vitro Kinase Assays and Cellular Assays
If you observe potent inhibition in a cell-free kinase assay that doesn't translate to the same potency in cellular assays, consider these points:
-
Potential Cause: Cell permeability, efflux pumps, or intracellular ATP concentration.
-
Troubleshooting Steps:
-
Cellular Uptake: Verify that the compound is entering the cells. While PF-562271 is orally bioavailable, specific cell lines might have lower permeability.
-
Efflux Pump Activity: Some cancer cell lines overexpress multidrug resistance pumps that can efflux the inhibitor. Consider using an efflux pump inhibitor as a control experiment.
-
ATP Competition: PF-562271 is an ATP-competitive inhibitor.[1][2][7] Intracellular ATP concentrations are much higher than those used in many in vitro kinase assays, which can lead to a rightward shift in the IC50 value in cellular contexts.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of PF-562271
| Target Kinase | IC50 (nM) | Notes |
| FAK | 1.5 | Primary Target.[1][2][3][6][7][9] |
| Pyk2 | 13-14 | Secondary Target.[2][3][5][6][7][9] |
| CDK2/E | 30 | Off-target.[6][9] |
| CDK5/p35 | 30-120 | Off-target.[6][9] |
| CDK1/B | 30-120 | Off-target.[6][9] |
| CDK3/E | 30-120 | Off-target.[6][9] |
| Fyn | 277 | Potential Off-target.[5] |
Table 2: Cellular Activity of PF-562271
| Cellular Effect | Cell Type | IC50 / Concentration | Notes |
| Inhibition of FAK Y397 autophosphorylation | Various cancer and normal cell lines | 10-30 nM | Maximal inhibition at 100-300 nM.[3] |
| Inhibition of FAK Y397 autophosphorylation (inducible cell-based assay) | Engineered cell line | 5 nM | [1][2][9] |
| Inhibition of cell migration | Most cancer cell lines | Effective at concentrations that inhibit p-FAK | Some cell lines (e.g., SKOV-3) are resistant.[3] |
| G1 cell cycle arrest | PC3-M cells | 3.3 µM | [1] |
| Inhibition of Ewing sarcoma cell viability | Seven Ewing sarcoma cell lines | Average IC50 of 2.4 µM (after 3 days) | [6] |
| Inhibition of T-cell proliferation | Primary human and mouse T-cells | Not specified | More potent than the Src inhibitor PP2.[5] |
Experimental Protocols
Protocol 1: Western Blot for FAK Autophosphorylation (p-FAK Y397)
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The next day, starve the cells in a serum-free medium for 2-4 hours. Treat with a dose range of this compound for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-FAK (Y397) overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe a separate blot or strip the same blot for total FAK and a loading control (e.g., GAPDH or β-actin).
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the IC50.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. malotilate.com [malotilate.com]
- 9. researchgate.net [researchgate.net]
- 10. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PF-562271 Hydrochloride Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-562271 hydrochloride for IC50 determination. It includes frequently asked questions, detailed troubleshooting guides, standardized experimental protocols, and key data presented in accessible formats to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] It functions as an ATP-competitive, reversible inhibitor, binding to the ATP-binding pocket of FAK and preventing its autophosphorylation, a critical step for its activation.[3] By inhibiting FAK, PF-562271 disrupts downstream signaling pathways that are crucial for cell migration, proliferation, survival, and adhesion.[1][4] It also shows activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), though it is approximately 10-fold more selective for FAK.[3]
Q2: What is the difference between an IC50 value from a cell-free (biochemical) assay versus a cell-based assay?
A2: It is common for the IC50 value from a cell-based assay to be higher than that from a cell-free biochemical assay.[5]
-
Cell-free (biochemical) assays measure the direct inhibition of the purified FAK enzyme. These assays typically yield lower IC50 values because the inhibitor has direct access to its target. For PF-562271, the IC50 in cell-free assays is approximately 1.5 nM.[3][6]
-
Cell-based assays measure the inhibitor's effect on whole cells. The IC50 values are influenced by additional factors such as cell membrane permeability, intracellular ATP concentrations, potential metabolism of the compound, and the complexity of cellular signaling pathways.[5] For example, in a cell-based assay measuring FAK phosphorylation, PF-562271 has a reported IC50 of 5 nM.[6][7]
Q3: What is a typical starting concentration range for PF-562271 in in-vitro experiments?
A3: The effective concentration of PF-562271 can vary significantly depending on the cell line and assay conditions. A common starting point is to perform a wide dose-response curve, for instance, from 1 nM to 100 µM, to determine the optimal range for your specific experimental setup.[8]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a suitable solvent like DMSO to create a concentrated stock solution.[9] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[10] When preparing working solutions, it is advisable to make fresh dilutions for each experiment to ensure compound stability and activity. For in vivo studies, specific formulations involving solvents like PEG300 and Tween80 may be required.[6]
Data Presentation: Reported IC50 Values
The inhibitory potency of PF-562271 varies across different experimental systems. The tables below summarize reported IC50 values for easy comparison.
Table 1: Cell-Free Kinase Assays
| Target Kinase | IC50 (nM) | Assay Conditions |
| FAK | 1.5 | ATP-competitive, reversible inhibition in a cell-free enzymatic assay.[3][6] |
| Pyk2 | 13 - 14 | Cell-free enzymatic assay.[3][9] |
| CDK2/CyclinE | 30 | Cell-free enzymatic assay.[9] |
| CDK3/CyclinE | 47 | Cell-free enzymatic assay. |
| CDK1/CyclinB | 58 | Cell-free enzymatic assay.[9] |
Table 2: Cell-Based Assays
| Cell Line | Assay Type | IC50 | Incubation Time |
| Inducible Cell Line | FAK Phosphorylation | 5 nM | Not Specified |
| HEL | Cell Viability (MTT) | 3.90 µM | 48 hours |
| SET-2 | Cell Viability (MTT) | 3.12 µM | 48 hours |
| TC32 (Ewing Sarcoma) | Cell Viability | 2.1 µM | 3 days |
| A673 (Ewing Sarcoma) | Cell Viability | 1.7 µM | 3 days |
| Various Osteosarcoma | Cell Viability (CCK-8) | 1.76 - 5.89 µM | 72 hours |
| MV-4-11 | Growth Inhibition | 0.28 µM | Not Specified |
| SW982 | Growth Inhibition | 0.33 µM | Not Specified |
| KM12 | Growth Inhibition | 0.39 µM | Not Specified |
Mandatory Visualizations
Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Experimental Workflow
Caption: General experimental workflow for determining IC50 in cell-based assays.
Troubleshooting Guide
High variability or unexpected results are common challenges when determining IC50 values. This guide addresses specific issues in a question-and-answer format.
| Problem / Question | Potential Cause | Recommended Solution |
| Why is my IC50 value much higher than reported in the literature? | 1. ATP Concentration (Cell-Free Assays): PF-562271 is an ATP-competitive inhibitor. The measured IC50 is highly dependent on the ATP concentration used in the assay.[5] | 1. Standardize the ATP concentration across all experiments, ideally at or near the Km for ATP of the FAK enzyme for more comparable results.[5] |
| 2. Cell Line Differences: Different cell lines exhibit varying sensitivity. The FAK pathway may not be a critical survival pathway in your chosen cell line.[8] | 2. Confirm FAK expression and phosphorylation (p-FAK Y397) in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to FAK inhibition.[8] | |
| 3. Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. | 3. Perform assays in low-serum conditions or serum-free media if possible. If serum is required, maintain a consistent percentage across all experiments. | |
| Why am I seeing high variability between my replicate wells? | 1. Inconsistent Cell Seeding: An uneven number of cells per well is a common source of variability.[8] | 1. Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting steps. |
| 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, concentrating reagents and affecting cell growth.[8] | 2. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier. | |
| 3. Inaccurate Pipetting: Small errors in serial dilutions or reagent additions can lead to large variations in results.[5] | 3. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting steps. | |
| Why do I observe no inhibitory effect at all? | 1. Degraded Inhibitor: The compound may have degraded due to improper storage or handling. | 1. Purchase a new batch of the inhibitor. Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C) and use fresh dilutions for each experiment.[8] |
| 2. Inactive FAK Pathway: The FAK pathway may not be constitutively active or critical for survival in your cell line under your specific culture conditions.[8] | 2. Stimulate the pathway if appropriate (e.g., by plating cells on fibronectin) or use a cell line with known FAK pathway activation. Confirm pathway inhibition via Western blot for p-FAK. | |
| 3. Incorrect Assay Endpoint: The chosen assay (e.g., viability) may not be the most sensitive measure of FAK inhibition. | 3. Consider a more direct and proximal readout of FAK activity, such as measuring the phosphorylation of FAK at Y397. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
Experimental Protocols
Protocol 1: Cell-Free FAK Kinase Assay (ELISA-based)
This protocol provides a general method for determining the IC50 of PF-562271 against purified FAK enzyme.
Materials:
-
Recombinant human FAK enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
96-well microplate
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES, 125 mM NaCl, 24 mM MgCl2, pH 7.5)
-
ATP solution (at Km concentration for FAK)
-
Anti-phosphotyrosine antibody (e.g., PY20) conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Substrate Coating: Coat a 96-well plate with poly (Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Preparation: Prepare a series of 2-fold or 3-fold dilutions of PF-562271 in kinase assay buffer. Include a DMSO-only vehicle control.
-
Reaction Setup: Add the diluted PF-562271 or vehicle control to the wells. Add the FAK enzyme to all wells except for the "no enzyme" control.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at room temperature for a fixed time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: Wash the plate. Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 60 minutes.
-
Signal Development: Wash the plate again. Add TMB substrate and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of inhibition for each PF-562271 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell-Based Viability Assay (MTT Assay)
This protocol describes a method for determining the IC50 of PF-562271 based on its effect on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (with serum)
-
96-well cell culture plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[11]
-
Drug Treatment: Prepare a stock solution of PF-562271 in DMSO. Perform serial dilutions in complete culture medium to achieve the final desired concentrations.
-
Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PF-562271. Include a vehicle control (medium with the same percentage of DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).[11]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well. Incubate for an additional 3-4 hours until purple formazan crystals are visible.[11][12]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[11][12]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[11][12]
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the PF-562271 concentration and use non-linear regression analysis to determine the IC50 value.[11]
References
- 1. scbt.com [scbt.com]
- 2. Facebook [cancer.gov]
- 3. malotilate.com [malotilate.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: PF-562271 Hydrochloride In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-562271 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is the hydrochloride salt of PF-562271, a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] It functions by binding to the ATP-binding pocket of FAK and Pyk2, preventing their phosphorylation and subsequent activation of downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1][4] PF-562271 shows approximately 10-fold greater selectivity for FAK over Pyk2 and has more than 100-fold selectivity against other kinases, with the exception of some cyclin-dependent kinases (CDKs).[1][5]
2. How should I prepare this compound for in vivo administration?
This compound is highly soluble in DMSO but insoluble in water and ethanol.[1] For in vivo oral administration (p.o.), a common formulation involves creating a suspension. A typical protocol is as follows:
-
Vehicle 1 (Suspension): Prepare a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The compound can be dissolved in this vehicle.[6]
-
Vehicle 2 (Suspension): Another option is to use a vehicle of 5% DMSO and 95% Corn oil.[7]
-
Vehicle 3 (Solution): To prepare a 1 mL working solution, add 50 μL of a 100 mg/mL stock solution in DMSO to 400 μL of PEG300. Mix until clear, then add 50 μL of Tween-80 and mix again. Finally, add 500 μL of ddH2O to reach the final volume.[2][4]
It is recommended to prepare fresh solutions immediately before use to ensure maximum reproducibility.[1][6]
3. What is the recommended storage and stability of this compound?
-
Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C.[2][5]
-
Stock Solutions: Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for 1 month.[2][5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][5]
4. What are the reported off-target effects of PF-562271?
While highly selective for FAK and Pyk2, PF-562271 has been shown to have some off-target effects. At higher concentrations, it can inhibit select cyclin-dependent kinases (CDKs).[1][6] Additionally, studies have indicated that PF-562271 can impair the activation of primary CD4+ T cells, suggesting potential immunomodulatory effects.[8] It has also been reported that the inhibitory effects of some FAK inhibitors on platelet activation might be due to off-target effects rather than direct FAK inhibition.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or lack of tumor growth inhibition | Poor drug solubility or stability: The compound may be precipitating out of the vehicle. | Prepare fresh dosing solutions daily.[1][6] Ensure the vehicle components are of high quality and the preparation method is followed precisely. Consider using sonication to aid dissolution.[6] |
| Suboptimal dosing regimen: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations. | In some xenograft models, twice-daily (BID) administration has shown greater efficacy than once-daily dosing, even with the same total daily dose.[10] A dose- and time-dependent inhibition of FAK phosphorylation has been observed.[4] | |
| Tumor model resistance: The specific cancer cell line used may not be sensitive to FAK inhibition. | Test the in vitro sensitivity of your cell line to PF-562271 before starting in vivo experiments.[6] Consider using a different tumor model known to be responsive to FAK inhibitors. | |
| Unexpected toxicity or weight loss in animals | Off-target effects: Inhibition of other kinases or cellular processes could be causing toxicity. | Reduce the dose of PF-562271. While many studies report no significant weight loss or morbidity,[5][11] individual animal models may vary in sensitivity. |
| Vehicle toxicity: The vehicle used for administration may be causing adverse effects. | Run a vehicle-only control group to assess any toxicity associated with the formulation. | |
| Difficulty in assessing target engagement | Inadequate tissue collection or processing: FAK phosphorylation levels can change rapidly. | Collect tumor samples at the expected Tmax (approximately 1 hour post-dose) to assess the peak inhibition of FAK phosphorylation.[10] Ensure samples are rapidly processed and stored to preserve phosphoproteins. |
| Incorrect timing of analysis: The pharmacodynamic effect may be transient. | Conduct a time-course experiment to determine the duration of FAK phosphorylation inhibition after a single dose.[11] |
Quantitative Data Summary
Table 1: In Vitro Potency of PF-562271
| Target | Assay Type | IC₅₀ | Reference |
| FAK | Cell-free | 1.5 nM | [1][4][6] |
| Pyk2 | Cell-free | 13-14 nM | [1][6] |
| Phospho-FAK | Cell-based | 5 nM | [4][11] |
| Fyn | Cell-free | 277 nM | [8] |
Table 2: In Vivo Efficacy of PF-562271 in Xenograft Models
| Xenograft Model | Dose and Schedule | Tumor Growth Inhibition | Reference |
| BxPc3 (pancreatic) | 50 mg/kg p.o. BID | 86% | [2][4] |
| PC3-M (prostate) | 50 mg/kg p.o. BID | 45% | [2][4] |
| H125 (lung) | 25 mg/kg BID | 2-fold greater apoptosis | [4] |
| PC3M-luc-C6 (prostate) | 25 mg/kg p.o. BID | 62% | [2][4] |
Experimental Protocols
General In Vivo Xenograft Study Protocol
-
Cell Culture and Implantation: Culture the desired human cancer cell line (e.g., BxPc3, PC3-M) under standard conditions.[5] Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[5]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements.
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle immediately before use.[1][6] Administer the compound orally (p.o.) at the desired dose and schedule (e.g., 25-50 mg/kg, once or twice daily).[2][4] Include a vehicle-only control group.
-
Efficacy Assessment: Continue treatment for a predetermined period (e.g., 10-21 days). Monitor tumor growth and animal body weight throughout the study.[5] At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Pharmacodynamic Analysis: To assess target engagement, a satellite group of animals can be used. Administer a single dose of PF-562271 and collect tumors at various time points (e.g., 1, 4, 8, 24 hours) after dosing to analyze the levels of phosphorylated FAK (p-FAK) by methods such as Western blot or immunohistochemistry.[10][11]
Visualizations
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Caption: A typical workflow for an in vivo xenograft study with PF-562271.
Caption: A decision tree for troubleshooting inconsistent efficacy results.
References
- 1. malotilate.com [malotilate.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing PF-562271 hydrochloride toxicity in cell culture
Welcome to the technical support center for PF-562271 hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this potent FAK and Pyk2 inhibitor while minimizing potential toxicity in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] It binds to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1][4]
Q2: What is the solubility and stability of this compound?
A2: this compound is highly soluble in DMSO (≥26.35 mg/mL), but insoluble in water and ethanol.[1] For optimal results, it is recommended to prepare fresh DMSO stock solutions before each experiment.[1] Long-term storage of solutions is not advised due to potential degradation.[1] The solid compound should be stored at -20°C.[1]
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The optimal concentration of this compound is highly cell-line dependent and assay-specific. For inhibiting FAK phosphorylation in cell-based assays, the IC50 is approximately 5 nM.[2][4] However, effects on cell viability and proliferation are often observed in the micromolar range. For example, the average IC50 for impaired cell viability in seven Ewing sarcoma cell lines after 3 days of treatment was 2.4 μM.[2] It is crucial to perform a dose-response curve for your specific cell line and experimental endpoint.
Q4: What are the known off-target effects of this compound?
A4: While highly selective for FAK and Pyk2, PF-562271 has been shown to inhibit some cyclin-dependent kinases (CDKs) at higher concentrations (30-120 nM in recombinant enzyme assays).[2] However, a much higher concentration (3.3 μM) and longer exposure (48 hours) were required to observe effects on cell cycle progression related to CDK inhibition.[2] Studies in FAK-deficient platelets suggest that the inhibitor's effects on platelet function may be due to off-target activities.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Toxicity/Death | Concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a broad range (e.g., 10 nM to 10 µM). |
| Extended incubation time. | Optimize the incubation time. Some effects on signaling can be observed within hours, while effects on proliferation may require 24-72 hours. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) and consistent across all treatments, including the vehicle control. | |
| Inconsistent or No Effect | Improper storage of the compound. | Store the solid compound at -20°C. Prepare fresh stock solutions in DMSO for each experiment.[1] |
| Cell line is resistant. | Confirm that your cell line expresses active FAK and/or Pyk2. Consider using a positive control cell line known to be sensitive to PF-562271. | |
| Suboptimal assay conditions. | Ensure that your assay is sensitive enough to detect the expected biological effect. Optimize parameters such as cell seeding density and serum concentration. | |
| Precipitation of the Compound in Culture Medium | Poor solubility in aqueous media. | Prepare a high-concentration stock solution in DMSO and then dilute it in pre-warmed culture medium with vigorous mixing. Avoid shock-dilution. |
Quantitative Data Summary
Table 1: IC50 Values of PF-562271 in Various Assays
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| FAK (cell-free) | 1.5 nM | Recombinant Enzyme | [1][2] |
| Pyk2 (cell-free) | 13-14 nM | Recombinant Enzyme | [1][2] |
| FAK Phosphorylation (cell-based) | 5 nM | Inducible Cell-based Assay | [2][4] |
| Growth Inhibition | 49.89 µM | IST-MES1 | [4] |
| Growth Inhibition | 49.67 µM | EKVX | [4] |
| Growth Inhibition | 49.05 µM | NCI-H1395 | [4] |
| Cell Viability (average) | 2.4 µM | Ewing Sarcoma Cell Lines | [2] |
Table 2: Effective Concentrations of PF-562271 for Specific Cellular Effects
| Effect | Concentration | Cell Line | Reference |
| G1 Arrest | 3.3 µM | PC3-M | [4] |
| Inhibition of Angiogenesis | 1 nM | Chicken Chorioallantoic Membrane | [4] |
| Inhibition of Cell Invasion | 250 nM | A431 | [4] |
| Inhibition of FAK Phosphorylation | 0.1 - 0.3 µM | MPanc-96, MAD08-608 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add an appropriate volume of high-quality, anhydrous DMSO to the vial to create a stock solution of desired concentration (e.g., 10 mM).
-
Gently warm and vortex the solution to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For immediate use, the solution can be kept at 4°C for a short period. It is recommended to prepare fresh solutions for each experiment.[1]
Protocol 2: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of PF-562271.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence and normalize the results to the vehicle control to determine the percentage of cell viability.
Protocol 3: Western Blot for FAK Phosphorylation
-
Plate cells and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the optimized duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (e.g., Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: FAK/Pyk2 signaling pathway and the inhibitory action of PF-562271.
Caption: General experimental workflow for using PF-562271 in cell culture.
Caption: A logical troubleshooting guide for common issues with PF-562271.
References
- 1. malotilate.com [malotilate.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-562271 Hydrochloride Oral Gavage Formulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation of PF-562271 hydrochloride for oral gavage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral gavage of this compound?
A1: Due to its low aqueous solubility, this compound is typically administered as a suspension for oral gavage. The most commonly recommended vehicle is 0.5% methylcellulose (MC) or 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water . These suspending agents help to ensure a uniform dose administration.
Q2: Can I dissolve this compound to make a solution for oral gavage?
A2: While this compound is soluble in organic solvents like DMSO, creating a stable solution for oral gavage is challenging.[1][2][3] Dilution of a DMSO stock solution into aqueous buffers, such as Phosphate Buffered Saline (PBS), can lead to precipitation of the compound.[1][4] Co-solvent systems (e.g., containing PEG 400 and Tween 80) can be complex to prepare and may still present stability issues. Therefore, a suspension is the preferred and more straightforward formulation for oral administration.
Q3: How should I store the this compound powder and its formulation?
A3: The solid powder of this compound should be stored at -20°C for long-term stability. It is recommended to prepare the oral gavage suspension fresh daily to ensure homogeneity and prevent degradation. If short-term storage of a stock solution in DMSO is necessary, it should be kept at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.[5]
Q4: What is the expected stability of the this compound suspension?
A4: The stability of this compound in a methylcellulose or CMC-Na suspension has not been extensively reported in publicly available literature. As a best practice for poorly soluble compounds, it is highly recommended to prepare the suspension fresh before each dosing session . Continuous stirring of the suspension during the dosing procedure is also crucial to maintain a homogenous mixture and ensure accurate dosing.
Data Presentation: Solubility of PF-562271 Salts
The following table summarizes the solubility of PF-562271 and its salts in various solvents. Please note that solubility can vary slightly between different batches of the compound.
| Compound Form | Solvent | Solubility | Source |
| This compound | DMSO | ≥26.35 mg/mL (with gentle warming) | [6] |
| This compound | Water | Insoluble | [3] |
| This compound | Ethanol | Insoluble | [3] |
| PF-562271 Besylate | DMSO | ~0.4 mg/mL | [1][4] |
| PF-562271 Besylate | Water | ~0.8 mg/mL | [1][2][4] |
| PF-562271 Besylate | Ethanol | ~0.7 mg/mL | [1][2][4] |
| PF-562271 Besylate | PBS (pH 7.4) | Not Soluble | [1][2][4] |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle
This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution, a commonly used vehicle for suspending hydrophobic compounds for oral gavage.
Materials:
-
Methylcellulose powder (e.g., 400 cP viscosity)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Heating plate
-
Ice bath or refrigerator
Procedure:
-
Calculate the total volume of 0.5% methylcellulose solution required.
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted and dispersed.
-
Once the powder is fully dispersed, remove the solution from the heat.
-
Add the remaining two-thirds of the required volume of cold deionized water to the mixture.
-
Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.
-
Store the prepared vehicle at 4°C.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol provides a step-by-step guide for preparing a homogenous suspension of this compound.
Materials:
-
This compound powder
-
Prepared 0.5% methylcellulose vehicle (from Protocol 1)
-
Mortar and pestle (optional, but recommended)
-
Spatula
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Appropriate sterile tubes or vials
Procedure:
-
Calculate the required amount of this compound and 0.5% methylcellulose vehicle for the desired concentration and total volume.
-
Accurately weigh the this compound powder.
-
For improved dispersion, it is recommended to first triturate the powder. If using a mortar and pestle, add a small amount of the 0.5% methylcellulose vehicle to the powder and grind to a smooth paste.
-
Gradually add the remaining vehicle to the paste (or directly to the powder if not using a mortar and pestle) while continuously mixing.
-
Transfer the mixture to a suitable container with a magnetic stir bar.
-
Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.
-
Place the container on a magnetic stirrer and continue to stir until the time of administration to maintain homogeneity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation or aggregation in the vehicle | Poor dispersion of the compound. | Use a mortar and pestle to create a fine paste with a small amount of the vehicle before adding the full volume. Sonication can also be carefully applied to break up aggregates. |
| Inconsistent experimental results | Inhomogeneous suspension leading to inaccurate dosing. | Prepare the suspension fresh daily. Keep the suspension continuously stirred using a magnetic stirrer during the entire dosing procedure for a cohort of animals. |
| Difficulty in drawing the suspension into the syringe or clogging of the gavage needle | High viscosity of the suspension or particle agglomeration. | Ensure the methylcellulose is of an appropriate viscosity (e.g., 400 cP). If the suspension is too thick, you may need to slightly increase the dosing volume to deliver the same dose in a less concentrated formulation. Ensure the gavage needle is of an appropriate gauge for the suspension. |
| Animal distress during or after oral gavage | Improper gavage technique or irritation from the formulation. | Ensure personnel are well-trained in oral gavage procedures. Use an appropriately sized and flexible gavage needle. Administer the suspension slowly. Monitor animals for any adverse reactions. |
Visualizations
Experimental Workflow for Oral Gavage Formulation
Caption: Workflow for preparing and administering PF-562271 HCl.
FAK Signaling Pathway Inhibition by PF-562271
Caption: PF-562271 inhibits FAK autophosphorylation and signaling.
References
how to prevent PF-562271 hydrochloride precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of PF-562271 hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the hydrochloride salt of PF-562271, a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] It exhibits high selectivity for FAK, with an IC50 of 1.5 nM, and is approximately 10-fold less potent for Pyk2.[2][3] By inhibiting FAK, PF-562271 blocks downstream signaling pathways involved in cell migration, proliferation, and survival.[1] FAK is a critical signaling protein that is often overexpressed in various cancers, making it a key therapeutic target.
Q2: I am observing precipitation after diluting my this compound DMSO stock solution in aqueous media. Why is this happening?
A2: this compound has low solubility in aqueous solutions, including common buffers like PBS (pH 7.4).[1] When a concentrated DMSO stock solution is diluted directly into an aqueous buffer, the significant change in solvent polarity can cause the compound to crash out of solution, leading to precipitation. This is a common issue with many kinase inhibitors that are hydrophobic in nature.
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[2][4] It is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL.[2] The compound is insoluble in water and ethanol.[2] For long-term storage, it is advisable to store the solid compound at -20°C and stock solutions in DMSO at -80°C to minimize degradation.[5] It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[2][6]
Troubleshooting Guide: Preventing Precipitation
This guide provides solutions to common issues encountered with this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in cell culture media or PBS. | Rapid change in solvent polarity and low aqueous solubility of the compound. | Use a co-solvent formulation: Prepare an intermediate dilution of the DMSO stock in a co-solvent like PEG300 before the final dilution in aqueous media. A common formulation involves a mixture of DMSO, PEG300, and Tween 80. Work with smaller volumes and vortex: When preparing dilutions, add the stock solution to the aqueous buffer in smaller aliquots while vortexing to ensure rapid mixing and prevent localized high concentrations. Prepare fresh dilutions: It is best practice to prepare working solutions fresh for each experiment to avoid potential stability issues in aqueous media over time.[4] |
| Cloudy solution observed even after sonication. | The concentration of this compound exceeds its solubility limit in the chosen solvent system. | Reduce the final concentration: If possible, lower the final working concentration of the compound in your experiment. Optimize the co-solvent ratio: Increase the proportion of co-solvents (e.g., PEG300, Tween 80) in your final working solution. However, be mindful of potential solvent toxicity to your cells and include appropriate vehicle controls in your experiments. |
| Inconsistent experimental results. | Potential precipitation of the compound leading to a lower effective concentration. | Visually inspect solutions: Before each use, carefully inspect your solutions for any signs of precipitation. If precipitation is observed, do not use the solution. Follow a validated solution preparation protocol: Adhere strictly to a detailed and validated protocol for preparing your working solutions to ensure consistency across experiments. |
Quantitative Solubility Data
The following table summarizes the solubility of PF-562271 and its salts in various solvents.
| Compound Form | Solvent | Solubility | Reference |
| This compound | DMSO | 100 mg/mL | [2] |
| This compound | Water | Insoluble | [2] |
| This compound | Ethanol | Insoluble | [2] |
| PF-562271 besylate | DMSO | ~0.4 mg/mL | [1] |
| PF-562271 besylate | Water | ~0.8 mg/mL | [1] |
| PF-562271 besylate | Ethanol | ~0.7 mg/mL | [1] |
| PF-562271 besylate | PBS (pH 7.2) with 1:1 DMSO | 0.5 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 543.95 g/mol ).
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Gently warm the solution and vortex or sonicate until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into aqueous cell culture media.
-
Prepare a High-Concentration DMSO Stock: Prepare a 100 mg/mL stock solution of this compound in fresh DMSO.[2]
-
Prepare the Co-Solvent Mixture: In a sterile microcentrifuge tube, mix the following in order:
-
400 µL of PEG300
-
50 µL of Tween 80
-
-
Intermediate Dilution: Add 50 µL of the 100 mg/mL this compound DMSO stock solution to the co-solvent mixture and mix thoroughly until the solution is clear.
-
Final Aqueous Dilution: Add 500 µL of sterile ddH₂O to the mixture to bring the total volume to 1 mL. Mix until the solution is clear. This will result in a 5 mg/mL working stock.
-
Final Working Concentration: This clear 5 mg/mL working stock can then be further diluted into cell culture medium to achieve the desired final concentration for your experiment.
-
Note: This formulation should be prepared fresh immediately before use.[2] Always include a vehicle control in your experiments that contains the same final concentration of DMSO and co-solvents.
-
Visualizations
FAK Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of PF-562271 HCl.
Experimental Workflow for Preparing a Stable Working Solution
Caption: Workflow for preparing a stable PF-562271 HCl working solution.
References
addressing inconsistencies in PF-562271 hydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-562271 hydrochloride in their experiments. Inconsistencies in assay results can arise from various factors, and this resource aims to provide clear solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2] It binds to the ATP-binding pocket of FAK, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell migration, proliferation, and survival.[1][3] It also shows activity against Proline-rich Tyrosine Kinase 2 (Pyk2), a closely related kinase, though it is approximately 10-fold more selective for FAK.[1][4]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in DMSO.[2][5] It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1][2] For long-term storage, the solid powder should be kept at -20°C for months to years.[5] Stock solutions in DMSO can be stored at -80°C for up to two years.[6] The compound is insoluble in water and ethanol.[2][7]
Q3: I am observing lower than expected potency in my cell-based assays. What are the potential causes?
A3: Lower than expected potency can be due to several factors:
-
Solubility Issues: The compound may have precipitated out of solution. Ensure proper dissolution techniques are followed.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Cell Line Sensitivity: The IC50 can vary significantly between different cell lines.
-
Assay Conditions: Sub-optimal assay conditions, such as incubation time or cell density, can affect the results.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability in results can compromise the reliability of your data. The following steps can help identify and resolve the source of this inconsistency.
-
Potential Cause: Incomplete Solubilization or Precipitation
-
Solution: Ensure the compound is fully dissolved in high-quality, anhydrous DMSO before further dilution into aqueous media.[1][2] Visually inspect for any precipitate after dilution. Consider using a formulation with PEG300 and Tween-80 for in vivo studies or challenging in vitro models to improve solubility.[1][6]
-
-
Potential Cause: Inconsistent Cell Seeding
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Verify cell counts and viability before each experiment.
-
-
Potential Cause: Edge Effects in Multi-well Plates
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Issue 2: Unexpected Off-Target Effects
While PF-562271 is highly selective for FAK, off-target effects can occur, especially at higher concentrations.
-
Potential Cause: Inhibition of Other Kinases
-
Solution: PF-562271 has been shown to inhibit cyclin-dependent kinases (CDKs) at higher concentrations (in the micromolar range).[6] If your assay results suggest cell cycle arrest that is inconsistent with FAK inhibition alone, consider evaluating the effect on CDKs.[1] It is advisable to use the lowest effective concentration of the inhibitor to minimize off-target effects.
-
-
Potential Cause: Compound Purity
-
Solution: Verify the purity of your this compound lot. Impurities could be responsible for unexpected biological activities.
-
Data Presentation
Table 1: In Vitro Potency of PF-562271
| Target | Assay Type | IC50 | Reference |
| FAK | Cell-free | 1.5 nM | [1][4] |
| Pyk2 | Cell-free | 13 nM | [5][6] |
| FAK (phospho-FAK) | Cell-based | 5 nM | [1][2] |
| Various Cancer Cell Lines | Cell Viability | ~1.7 - 3.3 µM | [4][6] |
Table 2: Recommended Solvents and Formulations
| Application | Solvent/Formulation | Notes | Reference |
| In Vitro Stock Solution | DMSO | Use fresh, anhydrous DMSO. Store at -80°C. | [1][2] |
| In Vivo Oral Gavage | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prepare fresh for each use. | [6] |
| In Vivo Oral Gavage | 5% DMSO, 95% Corn oil | Prepare fresh for each use. | [7] |
Experimental Protocols
Western Blot for Phospho-FAK (Y397) Inhibition
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired duration (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.
Cell Viability Assay (MTT or similar)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density. Allow cells to attach for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's protocol.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of PF-562271 HCl.
Caption: A general workflow for troubleshooting inconsistent assay results.
References
Validation & Comparative
A Comparative Guide to PF-562271 Hydrochloride and Other FAK Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, the selection of a suitable Focal Adhesion Kinase (FAK) inhibitor is critical for advancing cancer research. This guide provides an objective comparison of PF-562271 hydrochloride with other prominent FAK inhibitors, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a key mediator in signaling pathways crucial for cancer progression, including cell proliferation, survival, migration, and invasion.[1] Its overexpression and hyperactivation in various human cancers make it a compelling therapeutic target.[1][2] This has led to the development of several small molecule inhibitors targeting its kinase activity. This guide focuses on a comparative analysis of this compound, Defactinib (VS-6063), and GSK2256098.
Quantitative Comparison of FAK Inhibitor Potency and Selectivity
The in vitro potency of FAK inhibitors is a primary indicator of their efficacy. This is typically determined by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), where lower values signify greater potency. The selectivity against the closely related Proline-rich tyrosine kinase 2 (Pyk2) is also a key consideration.
| Inhibitor | FAK IC50/Ki | Pyk2 IC50 | Selectivity (FAK vs. Pyk2) | Other Notable Kinase Inhibition (<100-fold selectivity) |
| PF-562271 | 1.5 nM (IC50)[3][4] | ~15 nM (IC50)[3] | ~10-fold[3][4] | Some CDKs[4][5] |
| Defactinib (VS-6063) | 0.6 nM (IC50)[3] | <0.6 nM (IC50)[3] | Dual FAK/Pyk2 inhibitor[3] | Inhibits 9 other kinases with IC50 < 1 µM[3] |
| GSK2256098 | 0.4 nM (Ki)[3] | - | Selective for FAK[3] | - |
Note: The data presented is compiled from various sources and may not have been generated under identical experimental conditions.
PF-562271 is a potent, ATP-competitive, and reversible inhibitor of FAK with an IC50 of 1.5 nM in cell-free assays.[4][6] It demonstrates approximately 10-fold greater selectivity for FAK over Pyk2.[3][4] In cellular assays, PF-562271 has an IC50 of 5 nM for the inhibition of FAK phosphorylation.[5][6]
Defactinib is another potent FAK inhibitor but also strongly inhibits Pyk2, making it a dual FAK/Pyk2 inhibitor.[3] GSK2256098, on the other hand, is reported to be highly selective for FAK.[3] The choice between a selective or dual inhibitor may depend on the specific research question and the cancer type being studied, as the roles of FAK and Pyk2 can sometimes be distinct or overlapping.
FAK Signaling Pathway and Point of Inhibition
FAK acts as a central hub, integrating signals from the extracellular matrix (ECM) through integrins and from growth factor receptors.[1] Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a binding site for Src family kinases.[1][3] The resulting FAK/Src complex phosphorylates numerous downstream substrates, activating signaling cascades like the PI3K/Akt and Ras/ERK pathways, which promote cell survival, proliferation, and migration.[7][8] FAK inhibitors, including PF-562271, act by competing with ATP for binding to the kinase domain, thus preventing autophosphorylation and subsequent downstream signaling.[4][5]
Caption: FAK signaling pathway and the point of intervention by FAK inhibitors.
Experimental Protocols
Accurate evaluation and comparison of FAK inhibitors rely on standardized experimental methodologies. Below are summaries of key protocols.
In Vitro FAK Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of the purified FAK enzyme in a cell-free system.
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal proportional to the kinase activity.
-
Protocol Outline:
-
Prepare serial dilutions of the test inhibitor (e.g., PF-562271).
-
In a 384-well plate, add the purified recombinant FAK enzyme, a suitable FAK substrate (e.g., Poly(Glu, Tyr) 4:1), and the test inhibitor.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[9][10]
-
Cellular FAK Autophosphorylation Assay
This cell-based assay assesses the inhibitor's ability to block FAK activation within a cellular context by measuring the phosphorylation status of FAK at Tyr397.
-
Principle: Cells are treated with the inhibitor, and the levels of phosphorylated FAK (pFAK-Y397) are measured, typically by Western blotting, and normalized to total FAK levels.
-
Protocol Outline:
-
Culture cancer cells and treat them with various concentrations of the FAK inhibitor for a specified duration.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with a primary antibody specific for pFAK (Y397).
-
After washing, incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total FAK to serve as a loading control.
-
Quantify band intensities to determine the dose-dependent inhibition of FAK autophosphorylation.[11][12]
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay evaluates the effect of the FAK inhibitor on the viability and proliferation of cancer cells.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the FAK inhibitor and a vehicle control.
-
Incubate for a period of 48 to 72 hours.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
-
Caption: A typical experimental workflow for evaluating FAK inhibitors.
Conclusion
This compound is a potent FAK inhibitor with a good selectivity profile over the related kinase Pyk2. When compared to other inhibitors like Defactinib and GSK2256098, the choice of agent will depend on the specific requirements of the research, such as the need for FAK selectivity versus dual FAK/Pyk2 inhibition. The provided experimental protocols offer a framework for the systematic evaluation and comparison of these and other FAK inhibitors. As research in this area continues, with many FAK inhibitors being evaluated in clinical trials, a thorough understanding of their comparative profiles is essential for the development of new cancer therapies.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 8. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of PF-562271 Hydrochloride Against Pyk2
Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2) are non-receptor tyrosine kinases that serve as critical regulators of cellular signaling. Despite sharing significant sequence homology, they often play distinct and sometimes opposing roles in processes such as cell cycle progression, adhesion, and migration.[1][2] FAK is primarily activated by integrin and growth factor receptor signaling at focal adhesions, while Pyk2 can also be activated by stimuli that increase intracellular calcium concentrations.[3][4][5] This distinction makes the development of selective kinase inhibitors crucial for targeted therapeutic intervention.
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor that targets the catalytic activity of FAK.[6] It also exhibits significant inhibitory activity against Pyk2, positioning it as a dual inhibitor with moderate selectivity for FAK.[7][6][8] This guide provides a comparative analysis of PF-562271's selectivity profile against Pyk2, supported by quantitative data and experimental methodologies, to assist researchers in drug development and scientific investigation.
Quantitative Comparison of Inhibitor Potency and Selectivity
The in vitro potency of PF-562271 and alternative FAK inhibitors is summarized below. The selectivity is presented as the ratio of the half-maximal inhibitory concentration (IC50) for Pyk2 versus FAK. A higher ratio indicates greater selectivity for FAK.
| Inhibitor | FAK IC50 / Ki | Pyk2 IC50 | Selectivity (Pyk2 IC50 / FAK IC50) | Other Notable Kinase Inhibition (<100-fold selectivity) |
| PF-562271 | 1.5 nM (IC50)[6][8][9] | 14 nM (IC50)[6][8] | ~9.3-fold | Some Cyclin-Dependent Kinases (CDKs)[7][10] |
| Defactinib (VS-6063) | 0.6 nM (IC50)[11][12] | <0.6 nM (IC50)[11][13] | ~1 (Potent Dual Inhibitor) | - |
| GSK2256098 | 0.4 nM (Ki)[12][14] | Not specified, but stated to be ~1000-fold less potent than for FAK[15][16][17] | ~1000-fold | Highly selective for FAK[16] |
Experimental Protocols
The determination of kinase inhibition potency (IC50) is a critical experimental procedure. The following outlines a typical protocol for an in vitro enzymatic assay used to evaluate inhibitors like PF-562271.
In Vitro Kinase Assay for FAK/Pyk2 Inhibition
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of an inhibitor against FAK and Pyk2.
-
Materials:
-
Enzyme: Purified, activated recombinant FAK kinase domain (e.g., amino acids 410-689) or full-length Pyk2.[7][9]
-
Substrate: A generic tyrosine kinase substrate, such as a random polymer of glutamic acid and tyrosine (p(Glu/Tyr)).[7][9]
-
Cofactors: Adenosine triphosphate (ATP) and Magnesium Chloride (MgCl2).[7][9]
-
Kinase Buffer: Typically contains HEPES (pH 7.5) and NaCl.[7][9]
-
Test Compound: this compound or other inhibitors, serially diluted to various concentrations.[7][9]
-
Detection System: A primary antibody that recognizes phosphorylated tyrosine residues (e.g., PY20) and a horseradish peroxidase (HRP)-conjugated secondary antibody.[7][9]
-
-
Procedure:
-
The purified kinase is incubated with the substrate in the kinase buffer.
-
The kinase reaction is initiated by adding a solution containing ATP and MgCl2.
-
Simultaneously, varying concentrations of the test inhibitor (e.g., PF-562271) are added to challenge the phosphorylation of the substrate.[7][9]
-
The reaction is allowed to proceed for a set time (e.g., 15 minutes) at a controlled temperature.[9]
-
The amount of substrate phosphorylation is quantified using an ELISA-based method. The phosphorylated substrate is captured on a plate and detected using the anti-phospho-tyrosine antibody system.
-
Absorbance is read at 450 nm after the addition of an HRP substrate and a stop solution.[7][9]
-
-
Data Analysis:
Visualizing Pathways and Workflows
FAK and Pyk2 Signaling Pathways
FAK and Pyk2 are activated by various upstream signals and regulate multiple downstream pathways involved in cell survival, proliferation, and migration.
Caption: Simplified FAK and Pyk2 signaling pathways and point of inhibition.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the in vitro kinase assay described above.
Caption: Workflow for determining inhibitor IC50 values in a kinase assay.
References
- 1. Pyk2 and FAK differentially regulate progression of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Endogenous Control Mechanisms of FAK and PYK2 and Their Relevance to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PF-562271 (VS-6062) | FAK/Pyk2 inhibitor Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
PF-562271 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of PF-562271 hydrochloride, a potent ATP-competitive inhibitor. The information presented herein is intended to assist researchers in evaluating its suitability for their studies by offering a clear overview of its on-target and off-target activities, supported by experimental data and detailed protocols.
Executive Summary
This compound is a well-characterized small molecule inhibitor primarily targeting Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] It demonstrates high potency for these primary targets. While exhibiting a favorable selectivity profile with over 100-fold greater inhibition of FAK and Pyk2 compared to a wide range of other kinases, measurable cross-reactivity has been observed against certain members of the cyclin-dependent kinase (CDK) family.[3][4][5] This guide summarizes the quantitative data on its kinase inhibition, outlines the experimental methods used to determine these activities, and provides a visual representation of the primary signaling pathway affected.
Kinase Selectivity Profile
The inhibitory activity of this compound has been assessed against a panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of its potency against its primary targets and known off-targets.
Primary Targets
| Kinase | IC50 (nM) | Reference |
| Focal Adhesion Kinase (FAK) | 1.5 | [2][4] |
| Proline-rich Tyrosine Kinase 2 (Pyk2) | 13 - 14 | [1][2] |
Off-Target Kinases
| Kinase | IC50 (nM) | Reference |
| CDK2/CyclinE | 30 | [4] |
| CDK3/CyclinE | 47 | [4] |
| CDK1/CyclinB | 58 | [4] |
| Fyn | 277 | [6] |
Note: It is widely reported that this compound displays over 100-fold selectivity against a broad range of other non-target kinases.[1][3][5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the provided data, this section details the methodologies employed in the key kinase inhibition assays.
Recombinant FAK Kinase Assay (IC50 Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant FAK.
Materials:
-
Purified, activated FAK kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCl2)
-
This compound (serially diluted)
-
Anti-phosphotyrosine antibody (e.g., PY20)
-
HRP-conjugated secondary antibody
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
96-well microplates
Procedure:
-
A solution of the purified FAK kinase domain is prepared in the kinase buffer.
-
The poly(Glu, Tyr) substrate and ATP are added to the wells of a microplate.
-
Serial dilutions of this compound are added to the wells. A control with no inhibitor is included.
-
The kinase reaction is initiated by adding the FAK enzyme solution to the wells.
-
The plate is incubated for a specified time (e.g., 15 minutes) at room temperature to allow for phosphorylation of the substrate.[4]
-
The reaction is stopped, and the wells are washed.
-
The amount of phosphorylated substrate is detected by adding an anti-phosphotyrosine primary antibody, followed by an HRP-conjugated secondary antibody.
-
The HRP substrate is added, and the colorimetric change is measured using a plate reader at a specific wavelength (e.g., 450 nm) after the addition of a stop solution.[4]
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
General CDK/Cyclin Kinase Assay (IC50 Determination)
While a specific protocol for PF-562271 against CDKs is not detailed in the search results, a general methodology based on common kinase assay platforms like ADP-Glo™ or LanthaScreen® is described. The following is a generalized protocol.
Materials:
-
Purified recombinant CDK/Cyclin complex (e.g., CDK2/CyclinE)
-
Specific peptide substrate for the CDK/Cyclin complex
-
ATP
-
Kinase buffer
-
This compound (serially diluted)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay reagents or LanthaScreen® Eu Kinase Binding Assay components)
-
Microplates
Procedure:
-
The CDK/Cyclin enzyme, substrate, and ATP are prepared in the appropriate kinase buffer.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The kinase reaction is initiated by adding the enzyme-substrate-ATP mixture to the wells.
-
The plate is incubated at room temperature for a specified duration (e.g., 60 minutes).
-
The detection reagents are added to stop the kinase reaction and generate a signal (luminescence or FRET) that is proportional to the kinase activity.
-
The signal is measured using a plate reader.
-
The IC50 value is determined by analyzing the dose-response curve of the inhibitor.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Inhibition of FAK and Pyk2 by this compound.
Caption: General workflow for determining kinase inhibitor IC50 values.
References
- 1. malotilate.com [malotilate.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Chemotherapeutic Efficacy: A Comparative Guide to the Synergistic Effects of PF-562271 Hydrochloride
Introduction: PF-562271 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), has emerged as a promising agent in oncology. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival, processes that are often dysregulated in cancer. By inhibiting FAK, PF-562271 can disrupt these oncogenic signaling pathways. This guide provides a detailed comparison of the synergistic effects observed when combining PF-562271 with various conventional chemotherapy agents, supported by experimental data and protocols.
Synergistic Effects of PF-562271 with Chemotherapy: A Quantitative Comparison
The combination of PF-562271 with different chemotherapy drugs has been investigated in various cancer models. The following tables summarize the quantitative data from these studies, highlighting the synergistic anti-tumor effects.
| Cancer Type | Chemotherapy Agent | Combination Effect | Key Findings |
| Glioblastoma | Temozolomide | Synergistic | - 48-55% cell viability with combination vs. 29-34% with Temozolomide alone.[1] - 95% reduction in tumor invasion margins with combination vs. Temozolomide alone.[1] - 15% increase in median survival in a mouse model with combination therapy.[1] |
| Pancreatic Cancer | Gemcitabine | Enhanced Efficacy | - Significant reduction in tumor growth, local invasion, and metastasis in an orthotopic mouse model with the combination.[2][3][4] - The combination was not significantly different from either drug alone in reducing tumor size in one study.[3] |
| Ovarian Cancer | Cisplatin | Synergistic (with FAK inhibitors) | - FAK inhibition can overcome cisplatin resistance.[5] - The combination of a FAK inhibitor and cisplatin triggers apoptosis in platinum-resistant tumors.[5] |
| Pancreatic Cancer | Paclitaxel (nab-paclitaxel) | Synergistic (with FAK inhibitor Defactinib) | - Strong synergistic effect on cell proliferation (Combination Index < 0.8).[6] - Reduced tumor growth in an in vivo model.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.
Combination of PF-562271 and Temozolomide in Glioblastoma
-
Cell Lines: Primary human glioblastoma cell lines (CL-2 and CL-3) and mouse glioma cell line (GL261).[1]
-
In Vitro Viability Assay: Cells were treated with PF-562271 (16 nM) and/or Temozolomide (100 µM) for 72 hours. Cell viability was assessed to determine the percentage of dead cells.[1]
-
In Vivo Animal Model: A C57Bl/6-GL261 mouse glioma implantation model was used. Treatment started 5 days after tumor implantation and continued for 14 days.[1]
-
Dosing Regimen:
-
Assessment of Synergy: Tumor size, invasion margins, Ki67 proliferation index, apoptosis (TUNEL assay), and animal survival were evaluated.[1]
Combination of PF-562271 and Gemcitabine in Pancreatic Cancer
-
Animal Model: Orthotopic murine model of pancreatic cancer using MPanc-96 and MAD08-608 cell lines.[2][3]
-
Dosing Regimen:
-
Assessment of Efficacy: Tumor growth, local invasion, and metastasis were monitored. Immunohistochemistry was used to analyze the tumor microenvironment.[2][3][4]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of PF-562271 with chemotherapy stems from the targeting of complementary signaling pathways involved in cancer cell survival, proliferation, and drug resistance.
FAK Inhibition and Chemotherapy-Induced DNA Damage
Chemotherapeutic agents like temozolomide and cisplatin induce DNA damage, leading to cell cycle arrest and apoptosis. However, cancer cells can activate pro-survival signaling pathways to counteract these effects. FAK signaling is one such survival pathway. By inhibiting FAK, PF-562271 blocks these pro-survival signals, thereby sensitizing cancer cells to the cytotoxic effects of DNA-damaging agents.
Caption: FAK inhibition blocks pro-survival signals, enhancing chemotherapy-induced apoptosis.
Experimental Workflow for Evaluating Synergy
A typical preclinical workflow to assess the synergistic effects of PF-562271 and a chemotherapy agent involves a series of in vitro and in vivo experiments.
Caption: Preclinical workflow for evaluating the synergy of PF-562271 and chemotherapy.
Conclusion
The available preclinical evidence strongly suggests that this compound can act synergistically with various chemotherapy agents to enhance their anti-tumor efficacy. By targeting FAK-mediated survival pathways, PF-562271 can overcome chemoresistance and improve therapeutic outcomes in different cancer models. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug developers working on novel combination therapies in oncology. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
PF-562271 Hydrochloride: A Comparative Analysis of its Efficacy Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and activation are frequently observed in a multitude of solid tumors, correlating with poor prognosis and metastatic disease.[1] Consequently, FAK has emerged as a promising therapeutic target in oncology.[1] PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of FAK.[2][3] This guide provides a comprehensive comparison of the efficacy of this compound across various cancer cell lines, supported by experimental data. We also compare its performance with other FAK inhibitors and provide detailed experimental protocols for key assays.
Mechanism of Action
PF-562271 binds to the ATP-binding pocket of FAK, preventing its autophosphorylation at tyrosine 397 (Y397).[1] This initial phosphorylation event is critical as it creates a binding site for Src family kinases, leading to the full activation of FAK and the subsequent phosphorylation of other residues.[1] By inhibiting this process, PF-562271 effectively blocks downstream signaling cascades that regulate cell motility, survival, and proliferation.[1][4] These downstream pathways include the ERK/MAPK and PI3K/Akt signaling pathways.[4]
Comparative Efficacy of this compound
The efficacy of this compound has been evaluated in a wide range of cancer cell lines, demonstrating significant anti-tumor activity.
In Vitro Potency and Selectivity
PF-562271 is a highly potent inhibitor of FAK with an IC50 of 1.5 nM in cell-free assays.[2][3] It also inhibits the closely related Proline-rich tyrosine kinase 2 (Pyk2) with an IC50 of 14 nM, demonstrating a roughly 10-fold selectivity for FAK over Pyk2.[1][2] The compound exhibits over 100-fold selectivity against a broad panel of other protein kinases, with some off-target activity noted against certain cyclin-dependent kinases (CDKs).[2][5]
| Inhibitor | FAK IC50/Ki | Pyk2 IC50 | Selectivity (FAK vs. Pyk2) | Other Notable Kinase Inhibition (<100-fold selectivity) |
| PF-562271 | 1.5 nM (IC50)[1] | ~15 nM (IC50)[1] | ~10-fold[1] | Some CDKs[1] |
| Defactinib (VS-6063) | 0.6 nM (IC50)[1] | <0.6 nM (IC50)[1] | Dual FAK/Pyk2 inhibitor[1] | Inhibits 9 other kinases with IC50 < 1 µM[1] |
| GSK2256098 | 0.4 nM (Ki)[1] | - | Selective for FAK[1] | - |
Efficacy in Different Cancer Cell Lines
The anti-proliferative activity of PF-562271 has been demonstrated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Ewing Sarcoma | TC32 | 2.1 | [6] |
| Ewing Sarcoma | A673 | 1.7 | [6] |
| Myeloproliferative Neoplasm | HEL | 3.90 | [7] |
| Myeloproliferative Neoplasm | SET-2 | 3.12 | [7] |
| Osteosarcoma | 143B | ~2.5 | [8] |
| Osteosarcoma | WELL5 | ~2.0 | [8] |
| Osteosarcoma | MG-63 | ~2.2 | [8] |
| Osteosarcoma | U2OS | ~1.8 | [8] |
| Osteosarcoma | MG63.2 | ~3.5 | [8] |
| Osteosarcoma | HOS | ~4.0 | [8] |
| High-Grade Serous Ovarian Cancer | SKOV3 | Not specified | [9] |
| High-Grade Serous Ovarian Cancer | A2780 | Not specified | [9] |
| Pancreatic Ductal Adenocarcinoma | MPanc-96 | Ineffective in vitro | [10] |
| Pancreatic Ductal Adenocarcinoma | MAD08-608 | Ineffective in vitro | [10] |
Note: The efficacy of PF-562271 can vary depending on the specific cell line and experimental conditions.
In high-grade serous ovarian cancer cells (SKOV3 and A2780), PF-562271 treatment significantly inhibited cell adhesion, migration, and colony formation.[9] It also induced cell senescence through G1 phase cell cycle arrest.[9] In Ewing sarcoma cell lines, treatment with PF-562271 impaired cell viability with an average IC50 of 2.4 μM after 3 days.[6] For osteosarcoma cell lines, PF-562271 caused dose-dependent inhibition of cell growth.[8] Interestingly, while PF-562271 was not an effective inhibitor of pancreatic ductal adenocarcinoma (PDA) cell proliferation in vitro, it did inhibit the migration of these cells and demonstrated significant tumor growth inhibition in in vivo models.[10][11] This suggests that the tumor microenvironment plays a crucial role in the sensitivity of PDA to FAK inhibition.[10]
In Vivo Efficacy
PF-562271 has demonstrated robust anti-tumor efficacy in multiple human subcutaneous xenograft models.[2] Oral administration of PF-562271 led to dose-dependent tumor growth inhibition.[12] For instance, in mice bearing BxPc3 pancreatic cancer xenografts, a 50 mg/kg oral dose resulted in 86% tumor growth inhibition.[5] In PC3-M prostate cancer xenografts, the same dose led to 45% tumor growth inhibition.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: FAK signaling pathway and the point of intervention by PF-562271.
Caption: A typical workflow for a cell viability assay to determine IC50 values.
Experimental Protocols
Cell Viability Assay
This assay measures the effect of PF-562271 on cell proliferation and survival.[1]
Objective: To evaluate the anti-proliferative effects of PF-562271.[1]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)[1]
-
96-well plates[1]
-
Phosphate-buffered saline (PBS)
-
DMSO (for dissolving PF-562271)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Prepare a series of dilutions of PF-562271 in cell culture medium. A vehicle control (DMSO) should also be prepared.
-
After 24 hours, replace the medium with the medium containing different concentrations of PF-562271.[1]
-
Incubate the plate for a specified period (e.g., 72 hours).[1]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[1]
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Transwell Migration Assay
This assay is used to assess the effect of PF-562271 on cancer cell migration.
Objective: To determine the inhibitory effect of PF-562271 on cell migration.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Pre-treat cancer cells with PF-562271 at various concentrations for a specified time.
-
Resuspend the treated cells in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cells into the upper chamber of the inserts.
-
Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells in the treated groups to the control group.
Conclusion
This compound is a potent and selective FAK inhibitor with demonstrated efficacy against a range of cancer cell lines, both in vitro and in vivo. Its ability to inhibit cell migration, proliferation, and survival makes it a promising candidate for cancer therapy. However, the sensitivity to PF-562271 can be cell-line dependent, and in some cases, its efficacy is more pronounced in an in vivo setting, highlighting the importance of the tumor microenvironment. This guide provides a comparative overview to aid researchers in evaluating PF-562271 for their specific cancer research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
A Comparative Review of PF-562271 Hydrochloride in Preclinical Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of preclinical studies on PF-562271 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of PF-562271's performance against other FAK inhibitors and relevant cancer therapies. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows.
Mechanism of Action and Preclinical Efficacy
PF-562271 is an ATP-competitive inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are frequently observed in various human cancers, making it a compelling target for therapeutic intervention. PF-562271 has demonstrated significant antitumor activity in a range of preclinical cancer models.
Signaling Pathway of FAK and Inhibition by PF-562271
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factor receptors, and the point of inhibition by PF-562271.
Independent Validation of PF-562271 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-562271 hydrochloride, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), with other known FAK inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound
This compound is a small molecule inhibitor targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for cell adhesion, migration, proliferation, and survival.[1] Dysregulation of the FAK signaling pathway is implicated in the progression and metastasis of various cancers, making it a significant therapeutic target.[1][2] PF-562271 acts as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of FAK and preventing its catalytic activity.[1][3] This action blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the downstream signaling cascades that promote tumorigenic processes.[1]
Comparative Analysis of FAK Inhibitor Potency
The efficacy of this compound is benchmarked against other well-characterized FAK inhibitors. The following table summarizes their in vitro potency, a key indicator of their inhibitory activity, typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Lower values denote greater potency.
| Inhibitor | FAK IC50/Ki | Pyk2 IC50 | Selectivity (FAK vs. Pyk2) | Other Notable Kinase Inhibition (<100-fold selectivity) |
| PF-562271 | 1.5 nM (IC50)[3][4] | ~14-15 nM (IC50)[1] | ~10-fold[1][4] | Some Cyclin-Dependent Kinases (CDKs)[1][4] |
| Defactinib (VS-6063) | 0.6 nM (IC50)[1] | <0.6 nM (IC50)[1] | Dual FAK/Pyk2 inhibitor[1] | 9 other kinases with IC50 < 1 µM[1] |
| GSK2256098 | 0.4 nM (Ki)[1] | - | Selective for FAK | - |
| VS-4718 (PND-1186) | 1.5 nM (IC50)[5] | - | Selective FAK inhibitor[5] | - |
| TAE226 (NVP-TAE226) | 5.5 nM (IC50)[5] | Modestly potent | ~10- to 100-fold less potent against InsR, IGF-1R, ALK, c-Met[5] | InsR, IGF-1R, ALK, c-Met |
| PF-431396 | 2 nM (IC50)[5] | 11 nM (IC50)[5] | Dual FAK/Pyk2 inhibitor | - |
| Y15 | 1 µM (IC50) for autophosphorylation inhibition[6] | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent validation of FAK inhibitor activity.
In Vitro Kinase Assay
This assay quantifies a compound's ability to directly inhibit the enzymatic activity of FAK in a cell-free system.
Objective: To determine the IC50 value of a FAK inhibitor.
Protocol Outline:
-
Prepare a reaction mixture containing a suitable kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween, 2 mM DTT, pH 7.0), ATP, and a FAK substrate (e.g., poly(Glu, Tyr) 4:1).[3]
-
Dispense the test compound at a range of concentrations into the wells of a microplate.
-
Initiate the kinase reaction by adding purified recombinant FAK enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[7][8]
-
Stop the reaction and measure the kinase activity. This can be achieved through various detection methods, such as:
Cell-Based FAK Autophosphorylation Assay (Western Blot)
This method assesses the inhibitor's effect on FAK activation within intact cells by measuring the phosphorylation of FAK at Y397.
Objective: To determine the cellular potency of a FAK inhibitor.
Protocol Outline:
-
Culture a suitable cancer cell line to 70-80% confluency.
-
Treat the cells with the FAK inhibitor at various concentrations for a specific duration.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[8]
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK (pFAK Y397).[8]
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detect the signal using a chemiluminescent substrate.[8]
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total FAK.[8]
Cell Migration Assay (Transwell Assay)
This assay evaluates the impact of FAK inhibitors on the migratory capacity of cancer cells.
Objective: To determine the effect of FAK inhibitors on cell migration.
Protocol Outline:
-
Coat the underside of a Transwell insert membrane (typically with 8 µm pores) with an extracellular matrix protein like collagen.[9]
-
Seed cancer cells, pre-treated with various concentrations of the FAK inhibitor or vehicle control, into the upper chamber of the Transwell insert in a serum-free medium.[10]
-
Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[10]
-
Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours).[10]
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[10]
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.[9][10]
-
Count the number of migrated cells under a microscope or elute the stain and measure the absorbance.[10]
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Caption: A typical experimental workflow for validating a FAK inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AID 794 - Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PF-562271 Hydrochloride
For researchers and drug development professionals, the proper disposal of chemical compounds such as PF-562271 hydrochloride, a potent FAK inhibitor, is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to established disposal protocols minimizes risks to personnel and ensures compliance with regulatory standards.
Immediate Safety and Handling
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear impervious, chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side shields.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is fundamental to a safe disposal process.[6] All materials contaminated with this compound must be treated as hazardous chemical waste.[5][7]
-
Solid Waste: All solid materials that have come into contact with this compound, such as contaminated gloves, pipette tips, weighing paper, and vials, should be collected in a designated, clearly labeled hazardous waste container.[4][6] This container must be sealable to prevent leakage.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container designated for liquid hazardous waste.[6] It is advisable to not fill the container beyond 75% of its capacity to prevent spills.[4] The container must be kept securely closed when not in use.[8]
Storage and Labeling
All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound"
-
The CAS number: 939791-41-0[2]
-
An indication of the hazards (e.g., "Potent Compound")
-
The date of waste accumulation
Store these labeled containers in a designated and secure satellite accumulation area within the laboratory.[9] This area should be away from general traffic and ensure that incompatible waste types are segregated.[6][9]
Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[4][10] The established procedure for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][8]
Step-by-Step Disposal Procedure:
-
Package Waste: Ensure all solid and liquid waste containers are securely sealed.
-
Decontaminate: Wipe the exterior of the waste containers with an appropriate solvent (e.g., 70% ethanol) to remove any external contamination. Dispose of the cleaning materials as solid hazardous waste.[6]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5]
-
Documentation: Complete all required waste disposal forms or tags as per your institution's protocol. Accurate documentation is crucial for regulatory compliance.[4][5]
-
Transfer: Move the properly labeled and sealed waste containers to the designated pickup location as instructed by the EHS department.
Spill Management
In the event of a spill, immediately alert personnel in the vicinity. Wearing appropriate PPE, contain the spill using an absorbent, non-combustible material. Collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[5][11] Decontaminate the spill area thoroughly.
Quantitative Data Summary
Due to the nature of this compound as a research chemical, extensive quantitative disposal data is not publicly available. The primary quantitative guideline for on-site storage pertains to the maximum volume of hazardous waste allowed in a satellite accumulation area, which is typically 55 gallons, or for acutely toxic waste, one quart of liquid or one kilogram of solid.[8]
| Parameter | Guideline |
| Liquid Waste Container Fill Level | ≤ 75% of capacity[4] |
| Satellite Accumulation Area Limit | 55 gallons (hazardous waste)[8] |
| Satellite Accumulation Area Limit (Acutely Toxic) | 1 quart (liquid) or 1 kg (solid)[8] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
- 11. uspmsds.com [uspmsds.com]
Personal protective equipment for handling PF-562271 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling and disposal of PF-562271 hydrochloride, a potent focal adhesion kinase (FAK) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for the hydrochloride salt, a conservative approach is mandated, treating this compound as potentially hazardous due to its high potency and intended biological effects. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Risk Assessment
This compound is a potent, ATP-competitive, and reversible inhibitor of FAK and Pyk2 kinases, with IC50 values of 1.5 nM and 13 nM, respectively.[1] As a potent, biologically active small molecule, it should be handled with a high degree of caution to prevent exposure. The toxicological properties have not been fully characterized, and it should be treated as a hazardous substance.
Assumed Hazards:
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
May cause skin and serious eye irritation.
-
May cause an allergic skin reaction.
-
Suspected of causing genetic defects.
-
May cause cancer.
-
May cause damage to organs through prolonged or repeated exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure when handling this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable, solid-front, back-closing gown. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable, solid-front, back-closing gown. Ventilation: Certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable, solid-front, back-closing gown. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for the safe management of this compound.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, inspect the package for any damage. Wear nitrile gloves during inspection.
-
Store the compound in its original, tightly sealed container in a designated, well-ventilated, and secure area.
2. Weighing and Solution Preparation (in a Chemical Fume Hood):
-
Don all required PPE for handling the solid form.
-
Cover the work surface of the analytical balance with disposable bench paper.
-
Carefully weigh the desired amount of this compound, minimizing dust generation.
-
Prepare solutions by slowly adding solvent to the solid to avoid splashing. This compound is soluble in DMSO.[2]
3. In Vitro Experiments (in a Biological Safety Cabinet):
-
Don the appropriate PPE for handling solutions.
-
Perform all manipulations within a Class II biological safety cabinet to maintain sterility and protect from aerosols.
4. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable decontamination solution should be validated for effectiveness.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), weigh boats, and other contaminated solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal Method: All waste containing this compound should be disposed of through a licensed hazardous waste disposal service, preferably by incineration at a high temperature.[3] Follow all applicable federal, state, and local regulations for hazardous waste disposal.[4]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly with a validated decontamination solution.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
